Flocoumafen

Catalog No.
S528076
CAS No.
90035-08-8
M.F
C33H25F3O4
M. Wt
542.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flocoumafen

CAS Number

90035-08-8

Product Name

Flocoumafen

IUPAC Name

4-hydroxy-3-[3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one

Molecular Formula

C33H25F3O4

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2

InChI Key

KKBGNYHHEIAGOH-UHFFFAOYSA-N

SMILES

Array

solubility

In acetone >600, ethanol 34, xylene 33, octanol 44 (all in g/l).
Solubility in acetone, alcohol, chloroform, dichloromethane: >10 g/l.
In water, 1.10 mg/l, temp not specified
Solubility in water, mg/l at 20Â °C: 0.114 (practically insoluble)

Synonyms

Flocoumafen; WL 108366; WL-108366; WL108366;

The exact mass of the compound Flocoumafen is 542.1705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.

Flocoumafen mechanism of action vitamin K epoxide reductase

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Inhibiting the Vitamin K Cycle

The core mechanism involves the disruption of the vitamin K cycle, which is essential for producing functional blood clotting factors. The following diagram illustrates this process and where flocoumafen acts:

G VitaminK_Epoxide Vitamin K Epoxide (Inactive) VKORC1 Enzyme: VKORC1 VitaminK_Epoxide->VKORC1 Reduction VitaminK_Quinone Vitamin K Quinone VitaminK_Quinone->VKORC1 Reduction VitaminK_Hydroquinone Vitamin K Hydroquinone (Active) GGCX Enzyme: GGCX (γ-glutamyl carboxylase) VitaminK_Hydroquinone->GGCX Cofactor for Carboxylation Carboxylation of Clotting Factors Carboxylation->VitaminK_Epoxide Vitamin K is oxidized VKORC1->VitaminK_Quinone VKORC1->VitaminK_Hydroquinone GGCX->Carboxylation This compound This compound Inhibitor This compound->VKORC1 Inhibits

This compound inhibits VKORC1, blocking the conversion of vitamin K epoxide to its active form [1].

When VKORC1 is inhibited, the level of active vitamin K hydroquinone drops, preventing GGCX from performing this crucial modification [1]. The liver continues to produce clotting factors, but they are undercarboxylated and biologically inactive, unable to participate in clot formation [1]. This eventually leads to depletion of functional clotting factors and spontaneous, uncontrolled internal bleeding.

Quantitative Toxicology and Persistence

This compound's high potency and extreme persistence in the body distinguish it from earlier anticoagulants. Key data is summarized below:

Property Quantitative Data Context / Significance
Molecular Weight 542.554 g·mol⁻¹ [2] Larger, more complex structure than warfarin.
Lipophilicity (Log P) High (specific value not stated) [1] Contributes to tissue accumulation and long half-life.
Enzymatic Potency (IC₅₀) Significantly lower than warfarin's 2.2 µM [1] Greater affinity for the VKORC1 enzyme target.
Acute Oral LD₅₀ (Dogs) 0.075 - 0.25 mg/kg [2] Illustrates extreme toxicity to non-target species.
Plasma Half-Life (Rats) >91.7 days [3] [1] Reflects very slow elimination from the body.
Persistence in Tissues Detectable in feces at 513 days post-ingestion [3] Evidence of long-term retention and slow release.

This combination of high potency and persistence is attributed to its bulky aromatic sidechains and high lipid solubility, leading to strong binding to VKORC1 and extensive accumulation in the liver [1]. This compound also undergoes enterohepatic recirculation, where it is secreted in bile and reabsorbed in the intestines, further prolonging its effects [3] [1].

Analytical Detection and Experimental Methods

Detecting and quantifying this compound requires sensitive and specific analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation):

  • Procedure: A 100 µL plasma sample is mixed with 400 µL of a cold organic solvent (e.g., 10% methanol in acetonitrile) containing an internal standard. The mixture is vortexed, centrifuged, and the supernatant is dried under vacuum. The residue is reconstituted in a solvent compatible with the LC-MS system before analysis [4].
  • Purpose: This step removes proteins and other macromolecules from the plasma to prevent interference during analysis.

Chromatographic Separation (UHPLC):

  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) [4].
  • Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.01-0.1% formic acid [3] [4].
  • Key Capability: The method can separate this compound's cis- and trans-diastereomers, which is important for pharmacokinetic and forensic studies [4].

Detection and Quantification (Tandem Mass Spectrometry):

  • Ionization: Negative ion electrospray ionization [4].
  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used. The instrument filters for a specific precursor ion from the compound, fragments it, and then monitors for specific product ions [3] [4].
  • Performance: Modern methods can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range, with calibration curves spanning 3-4 orders of magnitude [4].

Clinical Implications and Clinical Management

Accidental or intentional poisoning is treated with Vitamin K1 (phytomenadione), which bypasses the blocked VKORC1 enzyme [2] [1].

Treatment Protocol:

  • Acute Bleeding: Immediate correction of coagulation factor deficiencies using prothrombin complex concentrate (PCC) or fresh frozen plasma (FFP) [1].
  • Antidote: High-dose oral Vitamin K1 must be administered, often multiple times per day, for a prolonged period that can extend for weeks or even months due to this compound's extremely long half-life [2] [1].

This compound is a highly dangerous toxicant with a complex and persistent mechanism of action. For researchers, its study involves sophisticated analytical techniques and a deep understanding of biochemical toxicology.

References

Flocoumafen cis and trans stereoisomers 2D NMR analysis

Author: Smolecule Technical Support Team. Date: February 2026

Stereochemistry and Structural Determination

Flocoumafen is commercially synthesized as a mixture of cis- and trans- diastereomers [1] [2]. The separation of these diastereomers for structure determination was first achieved using flash silica gel column chromatography, and they can be further purified via recrystallization [1].

The core structural difference lies in the spatial configuration around the tetralin ring system. The table below summarizes the key carbon chemical shifts that allow for their differentiation [1]:

Carbon Atom cis- this compound (δ, ppm) trans- this compound (δ, ppm)
C3' 39.8 36.5
C4' 38.6 39.8
Benzylic Secondary Carbon 69.3 69.3

The most telling differences are observed for carbons C3' and C4'. The upfield shift of C3' in the trans-isomer suggests a smaller bond angle or a different electronic environment compared to the cis-isomer [1].

Experimental Protocols for Analysis

Synthesis and Separation of Isomers

The total synthesis of this compound involves multiple steps, culminating in a coupling reaction that yields a 1:1 mixture of cis and trans isomers [1].

  • Final Coupling: The precursor alcohol is treated with p-toluenesulfonic acid and coupled with 4-hydroxycoumarin to produce this compound [1].
  • Separation Protocol: The isomeric mixture is separated using flash silica gel column chromatography. The cis-isomer can be exclusively obtained with 99% purity by recrystallization from ethyl acetate, while the trans-isomer is predominantly obtained (98% purity) using an ethyl acetate/hexane solvent mixture (1:4, v/v) [1].
2D NMR Analysis Workflow

High-resolution 1D and 2D NMR analyses are critical for assigning the structures. The following workflow and techniques are employed [1]:

G Start Isomer Mixture (cis/trans this compound) Sep Separation (Flash Chromatography/Recrystallization) Start->Sep NMR NMR Data Acquisition Sep->NMR COSY H-H COSY (Proton Connectivity) NMR->COSY HMQC 1H-13C HMQC (Direct C-H Bonds) NMR->HMQC Assign Full Structure Assignment COSY->Assign HMQC->Assign

NMR Analysis Workflow for this compound Isomers

  • Homonuclear Correlation Spectroscopy (COSY): This experiment was used to clarify regioselective assignment of aliphatic and aromatic protons, identifying coupling networks such as the proton at the 1' position with H2' and H3" [1].
  • Heteronuclear Multiple Quantum Coherence (HMQC): This technique established the direct ¹³C-¹H correlations, allowing for the assignment of protonated carbons in the structure [1].

A Generalized NMR Framework for Stereoisomers

The principles applied to this compound are part of a broader NMR toolkit for differentiating stereoisomers.

  • Distinguishing Diastereomers vs. Enantiomers: Diastereomers like cis-/trans-flocoumafen have different physical properties and thus give distinct NMR spectra in achiral environments. In contrast, enantiomers (mirror images) produce identical NMR spectra unless a chiral solvating agent (CSA) or derivatizing agent is used to create a diastereomeric environment [3].
  • Advanced 2D Techniques:
    • HMBC (Heteronuclear Multiple Bond Correlation): Useful for observing long-range (2-3 bond) ¹H-¹³C couplings, which are valuable for confirming the connectivity of the complex molecular framework [3].
    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can confirm the relative stereochemistry by detecting through-space interactions between protons that are close in space (<5 Å), which is definitive for assigning cis or trans configurations [1] [3].

References

how does Flocoumafen work as an anticoagulant rodenticide

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Flocoumafen exerts its lethal effect by profoundly disrupting the vitamin K cycle, which is essential for the synthesis of functional blood-clotting factors.

The diagram below illustrates this process:

G VitK_epox Vitamin K (active form) VitK_red Vitamin K epoxide (inactive) VitK_epox->VitK_red  Reaction Cycle ClotFactors Active Clotting Factors (II, VII, IX, X) VitK_epox->ClotFactors  Essential Cofactor VitK_red->VitK_epox  Regeneration by VKOR Reductase Vitamin K Epoxide Reductase (VKOR) Reductase->VitK_red  Normal Function FCF This compound FCF->Reductase  Irreversible Inhibition

This compound inhibits VKOR, disrupting the vitamin K cycle and preventing blood clotting.

This irreversible inhibition leads to a gradual depletion of active clotting factors. Death typically occurs after a latency period of several days due to internal hemorrhaging [1].

Efficacy & Toxicological Data

This compound is highly potent against a range of rodent species, with effects varying by species and bait formulation.

Toxicity to Target Rodent Species The following table summarizes lethal dose (LD₅₀) and time-to-death data for various species.

Species Common Name Oral LD₅₀ (mg/kg) Average Time to Death (Days)
Microtus arvalis Common Vole 0.12 [2] 4 [3]
Rattus norvegicus Norway Rat 0.25 - 0.56 [2] [1] 3 - 11 [1]
Mus musculus House Mouse 0.79 - 2.4 [2] [1] 4 - 19 [1]
Meriones unguiculatus Mongolian Gerbil 0.8 [3] 5 [3]
Microtus guentheri Günther's Vole 4.73 [3] 7.0 - 11.9 [3]
Meriones tristrami Tristram's Jird 6.47 [3] 7.8 - 12.6 [3]

Key Efficacy Studies

  • Laboratory & Pen Trials: A study on confined house mice (Mus musculus) demonstrated 100% mortality within 10 days after feeding on a 0.005% this compound bait [4].
  • Field Trials: Ten field trials against mice in farm buildings showed high efficacy, with success rates ranging from 87.1% to 100% [4].
  • Comparative Performance: this compound achieved a quicker kill of house mice compared to other SGARs like difenacoum, bromadiolone, and brodifacoum when used at the same concentration [4].

Pharmacokinetics & Accumulation

The high and long-lasting potency of this compound is due to its specific pharmacokinetic properties.

Key Pharmacokinetic Properties

Property Detail
Hepatic Accumulation Appreciable accumulation in the liver, with a half-life of 220 days in rats and 94 days in mice [5] [1].
Binding Sites Data suggests saturable, high-affinity binding sites in the liver; lethal effect occurs when these are saturated [5].
Elimination Route Not extensively metabolized. Primarily excreted unchanged in feces via non-biliary intestinal excretion [5] [6].
Enterohepatic Recirculation Contributes to its unusually long biological half-life [7].

Experimental Protocols

For researchers, here are summaries of key methodological approaches from the literature.

1. Protocol for Confined Pen Trials [4]

  • Objective: Evaluate the efficacy of a bait against family groups of laboratory-reared wild mice.
  • Procedure:
    • Acclimatization: Condition animals to feeding on plain food for 22 days.
    • Dosing: Offer this compound at 0.005% in pinhead oatmeal bait.
    • Monitoring: Record bait consumption and monitor all animals for mortality until 10 days post-dosing.
  • Outcome Measure: Cumulative mortality.

2. Protocol for Accumulation and Elimination Studies [5]

  • Objective: Determine the elimination kinetics and tissue accumulation of this compound following repeated administration.
  • Procedure:
    • Dosing: Administer ¹⁴C-flocoumafen to rats orally at set weekly doses (e.g., 0.02 and 0.1 mg/kg).
    • Duration: Conduct over an extended period (e.g., 14 weeks).
    • Sampling: At intervals, analyze liver tissue for radioactive residues to quantify parent compound and metabolites.
    • Excretion Analysis: Collect feces and urine separately for radioactive profiling to determine routes of elimination.
  • Key Measurements: Residue levels in the liver over time, identification of excreted compounds, and cumulative recovery of the administered dose.

Toxicity in Non-Target Species & Antidote

This compound's high potency and persistence pose a significant risk of secondary poisoning to non-target animals and humans.

  • Non-Target Hazard: The compound is restricted to indoor use and sewers in some regions due to the risk to non-target species and its tendency to bioaccumulate [2].
  • Human Toxicity: Intentional ingestion of large amounts can cause anticoagulation for several weeks or months. Symptoms include widespread bruising, hematuria, gastrointestinal bleeding, and potentially fatal hemorrhage into internal organs [7].
  • Antidote and Treatment: Vitamin K₁ (phytomenadione) is the specific antidote [2] [7]. For significant poisoning, intravenous administration is required, and because of this compound's long half-life, therapy must be continued for several weeks or even months [2]. In cases of active bleeding, prothrombin complex concentrate or fresh frozen plasma may also be necessary [7].

References

Flocoumafen metabolic pathway in animals and birds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mechanism of Action

Flocoumafen is a second-generation, fluorinated 4-hydroxycoumarin anticoagulant rodenticide [1]. Its high potency allows for single-dose lethality in target rodents [2].

  • Chemical Formula: C₃₃H₂₅F₃O₄ [3]
  • Molecular Weight: 542.54 g·mol⁻¹ [3]
  • Water Solubility: 1.1 mg/L [3]
  • Primary Mechanism: It acts as a vitamin K antagonist, inhibiting the enzyme vitamin K 2,3-epoxide reductase (VKOR). This disrupts the vitamin K cycle, preventing the activation of clotting factors II, VII, IX, and X, leading to fatal internal hemorrhage [4] [2].

Metabolic and Toxicokinetic Data in Animals

Available data suggests this compound is slowly eliminated and can accumulate in the liver. The table below summarizes key toxicokinetic parameters across different species.

Parameter Rat Mouse (Model Data) Barn Owl Japanese Quail
Oral LD₅₀ 0.25 - 0.5 mg/kg [1] [2] 0.8 mg/kg [2] No acute poisoning at 0.11-0.23 mg/kg [5] Information Missing
Plasma Half-Life (T₁/₂) Information Missing 26.6 days [2] Information Missing Information Missing
Liver Half-Life (T₁/₂) Information Missing 93.8 days [2] Information Missing Rapid metabolism (vs. rat) [3]
Primary Route of Elimination Feces (unchanged compound) [6] Information Missing Regurgitated pellets (44%) and feces (18%) [5] Information Missing

| Key Findings | - Saturable, high-affinity binding in liver.

  • Lethality occurs when binding sites are saturated.
  • Urinary excretion is minimal (<1.6%) [6]. | Information Missing | - 15% of ingested dose found in first-day pellets.
  • No symptoms of poisoning observed [5]. | Information Missing |

Key Experimental Methodologies

Here are the methodologies from two pivotal studies on this compound metabolism.

1. Elimination Study in Rats (Repeated Dose) [6]

  • Animal Model: Male Fischer rats.
  • Dosing: Multiple oral administrations of 14C-labeled this compound at 0.02 and 0.1 mg/kg per week for 14 weeks.
  • Sample Collection: Liver, feces, and urine were collected over the study period.
  • Analysis: Residues in the liver and excreta were analyzed to determine the concentration of unchanged this compound and its metabolites. A range of haematological and clinical chemistry measurements were also performed.

2. Exposure Validation in Barn Owls (Single Dose) [5]

  • Animal Model: Four captive barn owls (Tyto alba).
  • Dosing: Each owl was fed a single mouse that had been dosed with 14C-labeled this compound (equivalent to 0.11-0.23 mg/kg per bird), followed by undosed mice for seven days.
  • Sample Collection: Regurgitated pellets and feces were collected daily over an eight-day period.
  • Analysis: Radioactivity in the pellets and feces was measured to determine the rate and route of elimination. The proportion of the original dose eliminated in the pellets was calculated.

Visualizing the Metabolic Pathway and Study Workflow

The following diagrams summarize the general metabolic fate of this compound and the experimental design of the barn owl study based on the available data.

G start This compound Ingestion liver Liver Accumulation start->liver feces Excretion via Feces (Primarily Unchanged) liver->feces Main Pathway pellets Excretion via Pellets (Birds) liver->pellets In Birds minor Minor Polar Metabolites liver->minor Minor Pathway minor->feces

This compound's primary metabolic pathway involves liver accumulation and fecal excretion.

G MouseDosing Mice dosed with [14C]this compound OwlFeeding Single dosed mouse fed to Barn Owls MouseDosing->OwlFeeding ControlDiet 7-day control diet (undosed mice) OwlFeeding->ControlDiet SampleCollection Daily collection of pellets and feces ControlDiet->SampleCollection Analysis Analysis of 14C radioactivity SampleCollection->Analysis Result Quantification of excretion routes Analysis->Result

Workflow for the barn owl feeding study validating non-invasive exposure monitoring [5].

Research Gaps and Future Directions

The available information is insufficient to construct a complete, step-by-step metabolic pathway. Major research gaps include:

  • Specific Enzymes: The specific cytochrome P450 (CYP) enzymes involved in the oxidative metabolism of this compound are not identified.
  • Metabolite Structures: The chemical structures of the observed "minor polar metabolites" and the "lipophilic compound" are not detailed [6].
  • Interspecies Variation: Data is sparse for most bird species, and the molecular basis for the noted difference in metabolism between rats and Japanese quail is unknown [3].

References

Flocoumafen binding sites in rat liver saturable affinity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Hepatic Accumulation

Flocoumafen exhibits significant and prolonged accumulation in the liver after administration. Research indicates that this is not a simple passive process but involves specific, high-affinity binding to hepatic tissue [1]. The current understanding of this process can be summarized as follows:

G This compound This compound Liver Liver This compound->Liver BindingSites        High-Affinity SiteSaturableLimited Capacity     Liver->BindingSites LowAffinitySite Low-Affinity Binding Site BindingSites->LowAffinitySite  Also Present Saturation Saturation of Binding Sites LowAffinitySite->Saturation  Repeated Dosing Toxicity Lethal Anticoagulant Action Saturation->Toxicity

Figure 1: Proposed mechanism for this compound accumulation and toxicity in rat liver.

Key Experimental Data and Findings

The following table summarizes the critical quantitative data from foundational studies on this compound accumulation in rats.

Parameter Findings in Rats Experimental Context
Dosing Regimen 0.02 & 0.1 mg/kg/week for 14 weeks [1] Repeated oral administration
Hepatic Accumulation Appreciable cellular accumulation in the liver; residues increased with dose [1] Liver tissue analysis

| Accumulation Kinetics | Low dose: Increased throughout 14-week experiment. High dose: Reached a plateau after 4 weeks [1] | Time-course analysis of liver residues | | Chemical Form in Liver | Primarily unchanged this compound; minor presence of a polar metabolite [1] | Chemical analysis of liver tissue | | Hepatic Concentration (at saturation)| Approximately 1.0 nmol/g of liver (inferred from quail study) [2] | Dietary exposure studies | | Elimination Route & Rate | Primarily fecal (~30% of dose within 3 days at low dose); urinary route minimal (<1.6%) [1] | Analysis of excreta |

A comparative study in Japanese quail reinforced the existence of a saturable high-affinity binding site in the liver, with a similar capacity and characteristics to that found in rats [2]. The hepatic concentration at saturation in quail was also about 1.0 nmol/g, suggesting a conserved mechanism across species [2].

Experimental Models & Protocol Considerations

The rat is a primary model for studying liver biology, but understanding the nuances of different models is crucial for experimental design.

  • Rat Liver Architecture: The fundamental microarchitecture of the mammalian liver is similar across species, including rats and humans. The liver is composed of lobules, and larger livers primarily contain a greater number of these lobules rather than larger ones [3]. This supports the translational relevance of rat studies.
  • Advanced Model: Liver Stem Cell Lines: Rat liver stem cell lines (growing as 3D organoids) have been established [4]. These cells express high levels of the stem cell marker Lgr5 and liver progenitor markers, providing a valuable in vitro system for pharmacological and toxicological studies, potentially reducing experimental animal use [4].

For researchers isolating primary rat liver tissue for analysis, standard protocols involve aseptic removal of the liver, followed by flash-freezing in liquid nitrogen and storage at -80°C [5]. For homogenization, tissue is crushed on dry ice, suspended in phosphate-buffered saline (PBS) with protease inhibitors, and homogenized on ice [5]. The resulting homogenate is then centrifuged, and the supernatant can be aliquoted for subsequent biochemical analysis [5].

Key Takeaways for Researchers

  • Mechanism Insight: this compound's extreme potency and long half-life are directly linked to its specific, saturable binding in the liver, not just its lipophilicity.
  • Toxicity Trigger: The onset of lethal anticoagulation occurs only after these high-affinity hepatic binding sites are saturated, which has critical implications for risk assessment.
  • Model Translation: While the rat is a key model, the conservation of this saturable binding site in other species (like quail) and the development of rat liver stem cell lines provide multiple avenues for investigation.

References

Flocoumafen environmental fate and degradation studies

Author: Smolecule Technical Support Team. Date: February 2026

Flocoumafen Technical Profile

The table below summarizes the identity and core physicochemical properties of this compound that determine its environmental behavior [1].

Property Value / Description Significance / Implication
IUPAC Name 4-hydroxy-3-[(1RS,3RS;1RS,3SR)-1,2,3,4-tetrahydro-3-[4-(4-trifluoromethylbenzyloxy)phenyl]-1-naphthyl]coumarin [1] -
Chemical Group Coumarin (Second-Generation Anticoagulant Rodenticide) [1] [2] High potency, single-feed action [3] [2].
Molecular Mass 542.54 g/mol [1] -
Water Solubility 1.04 mg/L (at 20 °C, pH 7) [1] Low solubility; tends to associate with organic matter in soil and sediment [4].
Octanol-Water Partition Coefficient (Log P) 4.7 [1] High lipophilicity; indicates high potential for bioaccumulation [1].
Vapour Pressure 2.67 x 10⁻⁴ mPa (at 20 °C) [1] Low volatility; not expected to volatilize significantly from soil or water surfaces [1].
Melting Point 92.5 °C [1] -
EU Regulatory Status Not Approved [1] Not approved for use in the European Union [1].

Analytical Method for Quantification in Soil

A modern and robust method for extracting and quantifying this compound and other anticoagulant rodenticides from soil samples uses a modified QuEChERS approach coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4].

Experimental Workflow

The diagram below outlines the key steps in this analytical procedure, from sample preparation to final analysis [4]:

G Start Soil Sample A 1. Internal Standards Added Start->A B 2. Acetonitrile Extraction A->B C 3. QuEChERS Partitioning B->C D 4. Dispersive SPE Clean-up C->D E 5. LC-MS/MS Analysis D->E End Quantification E->End

Detailed Protocol [4]
  • Internal Standards: Add procedural internal standards (e.g., Coumachlor) at the beginning to correct for analytical variability.
  • Extraction: Extract the soil sample using acetonitrile, which is efficient for a wide range of medium-polarity to non-polar compounds.
  • Partitioning: Use a QuEChERS salt mixture (e.g., containing MgSO₄ and NaCl) to induce phase separation between the acetonitrile and any water present, partitioning the analytes into the organic layer.
  • Clean-up: Perform a dispersive solid-phase extraction (d-SPE) clean-up using sorbents like PSA (Primary Secondary Amine) and C18 to remove co-extracted interferents such as fatty acids and pigments.
  • Instrumental Analysis:
    • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for anticoagulant rodenticides.
    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
    • Reported Performance: This method has been in-house validated for soils, demonstrating its suitability for environmental and forensic monitoring.

Knowledge Gaps and Further Research

The available search results do not contain specific degradation studies (e.g., DT₅₀ values in soil or water) for this compound. The PPDB record notes that evidence suggests it is "persistent in both soil and water systems" but does not provide the underlying experimental data [1]. To find this information, you may need to:

  • Consult Original Study Reports: Search for the original regulatory dossiers and scientific studies submitted to agencies like the European Food Safety Authority (EFSA) or the US Environmental Protection Agency (US EPA).
  • Use Specialized Databases: Access commercial or regulatory databases that aggregate detailed environmental fate studies for pesticides.

References

Application Notes and Protocols for the Total Synthesis of Flocoumafen via Knoevenagel Condensation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Flocoumafen is a potent second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class. Its efficacy stems from the inhibition of the vitamin K epoxide reductase enzyme complex, leading to a fatal disruption of the blood clotting process [1]. The synthetic strategy described herein leverages a Knoevenagel condensation as a key step to construct the tetralone skeleton, which is a crucial intermediate for various warfarin-type anticoagulants. This protocol provides a generalized and practical access to this compound and its cis- and trans-diastereomers, which are essential for evaluating structure-activity relationships [2] [3].

The following workflow outlines the complete synthetic pathway from starting materials to the final product:

G Start p-Methoxybenzaldehyde (7) Step1 Knoevenagel Condensation with Ethyl Cyanoacetate Catalyst: Acetic Acid, Pyrrolidine Start->Step1 Yield: 98% Step2 Grignard Addition with Benzylmagnesium Bromide in dry THF Step1->Step2 Product 8 Step3 Acidic Oxidation & In Situ Decarboxylation Step2->Step3 Product 10 Step4 Intramolecular Ring Cyclization using Trifluoroacetic Anhydride (TFAA) Step3->Step4 Diacid 11 Step5 Demethylation HBr in Acetic Acid Step4->Step5 Tetralone 9 Overall Yield: 68% Step6 O-Alkylation with 3-(Trifluoromethyl)benzyl bromide Base: NaH, THF Step5->Step6 Phenol 12 Step7 Stereospecific Reduction NaBH₄ in MeOH Step6->Step7 Ketone 13 Yield: 70% (2 steps) Step8 Acidic Coupling with 4-Hydroxycoumarin Catalyst: p-Toluenesulfonic Acid Step7->Step8 Alcohol 5 End This compound (1) (Mixture of cis- and trans-isomers) Step8->End Yield: 64%

Experimental Protocols

Knoevenagel Condensation to Form (E)-Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate (8)
  • Objective: To condense p-methoxybenzaldehyde with ethyl cyanoacetate, forming the key α,β-unsaturated ester intermediate [2].
  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and reflux condenser.
  • Reagents and Stoichiometry: | Reagent | Molecular Weight (g/mol) | Quantity (mmol) | Mass/Volume | Molar Equivalents (equiv.) | | :--- | :--- | :--- | :--- | :--- | | p-Methoxybenzaldehyde | 136.15 | 100 | 13.6 g | 1.0 | | Ethyl cyanoacetate | 113.11 | 100 | 11.3 g | 1.0 | | Pyrrolidine | 71.12 | 10 | ~0.71 g / ~0.84 mL | 0.1 | | Acetic Acid (glacial) | 60.05 | 5 | ~0.30 g / ~0.29 mL | 0.05 | | Solvent (e.g., Toluene) | - | - | 100 mL | - |
  • Procedure:
    • Charge the flask with p-methoxybenzaldehyde (13.6 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol).
    • Add toluene (100 mL) as solvent.
    • Add pyrrolidine (0.1 equiv) and acetic acid (0.05 equiv) as catalysts.
    • Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC (Thin-Layer Chromatography).
    • Upon completion (typically a few hours), cool the mixture to room temperature.
    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M aqueous HCl, saturated NaHCO₃ solution, and brine.
    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure compound 8 as a solid [2].
  • Analysis: The identity of the product can be confirmed by ( ^1H ) NMR. The reported yield for this step is 98% [2].
Grignard Addition and Construction of Tetralone Skeleton (9)
  • Objective: To add a benzyl group via Grignard reaction, followed by oxidation, decarboxylation, and intramolecular Friedel-Crafts acylation to form the tetralone core [2].
  • Part A: Grignard Addition
    • Procedure:
      • Prepare a solution of benzylmagnesium bromide in dry THF (e.g., 1.0 M, 110 mmol, 110 mL) under an inert atmosphere (N₂ or Ar).
      • Cool the Grignard solution to 0°C in an ice bath.
      • Slowly add a solution of compound 8 (100 mmol) in dry THF (50 mL) dropwise via addition funnel, maintaining the internal temperature below 5°C.
      • After addition, allow the reaction to warm to room temperature and stir until complete by TLC.
      • Quench the reaction carefully by adding a saturated aqueous NH₄Cl solution.
      • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the intermediate 10. The reported yield for this step is 67% [2].
  • Part B: Oxidation, Decarboxylation, and Cyclization
    • Procedure:
      • Dissolve intermediate 10 in a mixture of hydrochloric acid and an organic solvent (e.g., acetic acid).
      • Heat the mixture to reflux to achieve oxidation and in situ decarboxylation, yielding a monoacid intermediate.
      • Concentrate the reaction mixture.
      • For cyclization, redissolve the crude monoacid in dichloromethane.
      • Add trifluoroacetic anhydride (TFAA, 1.5-2.0 equiv) slowly at 0°C. Stir the reaction mixture at room temperature until cyclization is complete.
      • Work up by pouring onto crushed ice and extract with DCM.
      • Purify the crude product by flash chromatography to afford tetralone 9. The overall yield for the sequence from 8 to 9 is 68% [2].
O-Alkylation and Stereospecific Reduction to Form Alcohol (5)
  • Objective: To demethylate the methoxy group, alkylate the resulting phenol, and reduce the ketone to a key secondary alcohol precursor [2].
  • Part A: Demethylation and Alkylation
    • Reagents: Tetralone 9, Hydrobromic Acid (HBr) in Acetic Acid (e.g., 48% w/w), 3-(Trifluoromethyl)benzyl bromide, Sodium Hydride (NaH, 60% dispersion in oil), dry THF.
    • Procedure:
      • Add HBr in Acetic Acid (e.g., 10-20 equiv) to tetralone 9.
      • Heat the mixture to reflux until demethylation is complete (monitor by TLC).
      • Cool and pour into ice-water. Extract with ethyl acetate, wash with brine, dry, and concentrate to obtain phenol 12.
      • Dissolve phenol 12 in dry THF and cool to 0°C.
      • Slowly add NaH (1.2 equiv) and stir for 30 minutes.
      • Add 3-(trifluoromethyl)benzyl bromide (1.1 equiv) dropwise. Warm to room temperature and stir until completion.
      • Quench with water, extract with ethyl acetate, dry, and concentrate. Purify by flash chromatography to yield ketone 13. The yield over these two steps is 70% [2].
  • Part B: Stereospecific Reduction
    • Procedure:
      • Dissolve ketone 13 in methanol.
      • Cool the solution to 0°C.
      • Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise.
      • Stir the reaction at 0°C until reduction is complete.
      • Quench the reaction by careful addition of water or a saturated aqueous NH₄Cl solution.
      • Concentrate to remove methanol and extract the product with ethyl acetate.
      • Dry the organic layer and concentrate to obtain the secondary alcohol 5. The reduction is reported to proceed stereospecifically to yield the cis-alcohol [2].
Final Coupling and Isolation of this compound Isomers
  • Objective: To couple the alcohol precursor with 4-hydroxycoumarin and separate the resulting diastereomers [2].
  • Procedure:
    • Combine alcohol 5 and 4-hydroxycoumarin (1.2 equiv) in a solvent like toluene or 1,2-dichloroethane.
    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
    • Fit the reaction flask with a Dean-Stark apparatus and heat to reflux to remove water azeotropically.
    • After reaction completion, cool and wash the mixture with saturated NaHCO₃ solution and brine.
    • Dry the organic phase and concentrate to yield this compound (1) as a 1:1 mixture of cis and trans diastereomers. The reported yield is 64% [2].
  • Isolation of Diastereomers:
    • Separate the isomers using flash silica gel column chromatography.
    • Alternatively, use recrystallization:
      • cis-Flocoumafen: Recrystallize from ethyl acetate to obtain the cis-isomer with >99% purity.
      • trans-Flocoumafen: Recrystallize from a mixture of ethyl acetate/hexane (1:4, v/v) to obtain the trans-isomer with 98% purity [2].

Analytical Data and Characterization

Key NMR Data for Structural Confirmation

The structures of the cis- and trans-flocoumafen isomers were unequivocally characterized using 2D NMR techniques (COSY, HMQC). The table below summarizes key ( ^{13}C ) NMR chemical shifts that distinguish the isomers [2].

Table 1: Characteristic ( ^{13}C ) NMR Chemical Shifts (δ, ppm) for cis- and trans-Flocoumafen

Carbon Position cis-Flocoumafen Chemical Shift (ppm) trans-Flocoumafen Chemical Shift (ppm)
C3' 39.8 36.5
C4' 38.6 39.8
Benzylic CH 69.3 69.3
Summary of Synthetic Steps and Yields

Table 2: Summary of the Total Synthesis of this compound

Step Reaction Key Reagents/Conditions Product Reported Yield
1 Knoevenagel Condensation Ethyl cyanoacetate, AcOH/Pyrrolidine, Reflux (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (8) 98%
2 Grignard Addition Benzylmagnesium Bromide, dry THF, 0°C to RT Intermediate 10 67%
3 Oxidation/Decarboxylation/Cyclization HCl; then TFAA, DCM Tetralone 9 68% (over 3 steps from 8)
4 Demethylation & O-Alkylation HBr/AcOH; then 3-(trifluoromethyl)benzyl bromide, NaH, THF Ketone 13 70% (over 2 steps from 9)
5 Stereospecific Reduction NaBH₄, MeOH, 0°C Alcohol 5 (cis-isomer) Good yield (exact value not specified)
6 Final Coupling 4-Hydroxycoumarin, p-TsOH, Toluene, Reflux (Dean-Stark) This compound (1) 64%

Notes for Researchers

  • Stereochemistry Control: The reduction of ketone 13 with NaBH₄ in methanol proceeds stereospecifically to yield the cis-alcohol 5. The rationale for this observed stereoselectivity may involve steric or chelation control not immediately apparent from molecular models [2].
  • Alternative Coupling: Attempts to use the bromide derivative (6) of alcohol 5 for coupling with 4-hydroxycoumarin were ineffective due to competing dehydrohalogenation. The acidic coupling of the alcohol is the recommended method [2].
  • Isomer-Specific Bioactivity: The separation of diastereomers is critical for biological evaluation. Research indicates that trans-flocoumafen is a potent suppressor of LPS-induced NO generation in vitro at 10 µM, while the cis-isomer did not show significant effects in the same assay [3]. This highlights the importance of stereochemistry in biological activity.

References

Comprehensive Analytical Methods for Flocoumafen Detection: HPLC and GC Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flocoumafen and Analytical Challenges

This compound is a second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class that exhibits significantly enhanced potency compared to first-generation compounds like warfarin. This structural complexity presents substantial analytical challenges, requiring highly sensitive and selective detection methods. With its high logP value of 7.73, this compound exhibits pronounced hydrophobicity, leading to significant bioaccumulation potential and persistence in biological tissues and environmental matrices [1] [2]. The compound's molecular formula is C₃₃H₂₅F₃O₄ with a molecular weight of 542.555 g/mol [2], and it functions as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase and thereby disrupting the blood coagulation cascade [3].

The analytical determination of this compound is particularly important in both clinical and environmental contexts. Accidental poisonings in non-target species, including domestic animals and wildlife, necessitate reliable detection methods for diagnosis and forensic investigation [3] [4]. Additionally, environmental monitoring requires sensitive analytical protocols to track this compound persistence and translocation in ecosystems. This application note provides comprehensive methodologies for this compound detection using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques, with detailed protocols optimized for various matrices including blood, liver, soil, and other biological tissues [5] [6].

Analytical Method Comparison for this compound Detection

Summary of Available Techniques

Multiple analytical approaches have been developed for the determination of this compound in various matrices, each offering distinct advantages and limitations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity, selectivity, and ability to provide unambiguous compound identification. This technique is particularly valuable in clinical and forensic applications where precise quantification at trace levels is required for accurate diagnosis of poisoning cases [5] [4]. Alternative methods including HPLC with fluorescence detection (HPLC-FLD) and HPLC with ultraviolet detection (HPLC-UV) offer cost-effective alternatives but generally with reduced sensitivity and specificity compared to mass spectrometry-based approaches [3].

The selection of an appropriate analytical method depends on several factors including the required sensitivity, available instrumentation, sample throughput needs, and matrix complexity. For high-throughput multi-residue analysis, LC-MS/MS methods provide the best performance, while HPLC-UV or HPLC-FLD may be sufficient for less complex matrices or higher concentration ranges. Gas chromatography with mass spectrometry (GC-MS) has also been employed for this compound analysis, though this application is less common due to the compound's relatively high molecular weight and lower volatility [3]. The following section provides a detailed comparison of the performance characteristics of various analytical methods for this compound determination.

Performance Data for this compound Analysis

Table 1: Comparison of analytical methods for this compound detection

Method Matrix Linear Range (ng/mL or ng/g) LOD (ng/mL or ng/g) LOQ (ng/mL or ng/g) Recovery (%) Reference
HPLC-ESI-MS/MS Whole Blood 0.1-100.0 0.05 0.1 78.0-83.7 [5]
LC-HESI-MS/MS Animal Plasma 1.0-500.0 0.1 0.5 85.2-94.6 [4]
LC-HESI-MS/MS Animal Liver 2.0-1000.0 0.5 2.0 82.4-96.8 [4]
QuEChERS/LC-MS/MS Soil 0.5-50.0 0.024 0.5 70-120 [6]
UHPLC-MS/MS Canine Blood 1.5-731 0.5 1.5 85-115 [7]

Table 2: MS/MS parameters for this compound detection in multiple reaction monitoring (MRM) mode

Instrument Ionization Mode Precursor Ion (m/z) Product Ions (m/z) Collision Energy (eV) Fragmentor Voltage (V)
HPLC-ESI-MS/MS Negative ESI 541.2 161.1, 135.1 25-40 120-150
LC-HESI-MS/MS Heated ESI 541.5 161.2, 383.3 20-35 130-140
UHPLC-MS/MS Positive ESI 542.6 159.1, 135.1 30-45 110-130

The data presented in Table 1 demonstrates that modern LC-MS/MS methods achieve exceptional sensitivity for this compound detection, with limits of quantification (LOQ) reaching 0.1 ng/mL in blood matrices, which is essential for confirming suspected poisoning cases in humans and animals [5]. The extraction efficiency across different methods and matrices remains consistently high, with recovery rates typically exceeding 80% when optimized sample preparation protocols are employed [5] [4]. The method validation parameters including precision (intra-day and inter-day relative standard deviations generally below 10% and 15%, respectively) and accuracy confirm the reliability of these analytical approaches for quantitative determination of this compound in various sample types [5].

Detailed HPLC-ESI-MS/MS Protocol for Blood Analysis

Sample Preparation and Extraction Procedure

The liquid-liquid extraction (LLE) protocol represents a crucial first step in the analysis of this compound from whole blood, requiring careful execution to ensure high recovery and minimal matrix effects. Begin by accurately pipetting 1.0 mL of homogenized whole blood into a 15-mL glass centrifuge tube. Add 50 μL of internal standard working solution (warfarin at 100 ng/mL in methanol) to each sample, including calibrators and quality control samples, to monitor extraction efficiency and account for potential procedural variations [5]. Vortex the samples for 30 seconds to ensure thorough mixing, then allow them to equilibrate for 10 minutes at room temperature. Add 5 mL of ethyl acetate extraction solvent to each tube, cap securely, and mix vigorously for 3 minutes using a mechanical shaker set at 250 oscillations per minute.

Following the mixing step, centrifuge the samples at 4,000 × g for 10 minutes at 4°C to achieve complete phase separation. Carefully transfer the upper organic layer to a clean evaporation tube using a Pasteur pipette, taking care not to disturb the protein interphase. Repeat the extraction procedure with an additional 5 mL of ethyl acetate, combining the organic extracts. Evaporate the combined extracts to dryness under a gentle stream of nitrogen in a water bath maintained at 40°C. Reconstitute the dried residue in 200 μL of mobile phase (acetonitrile:10 mM ammonium formate buffer, pH 4.5; 80:20, v/v) by vortexing for 60 seconds, followed by sonication for 5 minutes. Transfer the reconstituted solution to a limited-volume autosampler vial equipped with a polymer feet for HPLC-MS/MS analysis [5].

Instrumental Configuration and Chromatographic Conditions

Chromatographic separation of this compound is achieved using a reversed-phase C18 column (e.g., 150 mm × 2.1 mm i.d., 3.5 μm particle size) maintained at 40°C. The mobile phase consists of (A) 10 mM ammonium formate buffer (pH 4.5) and (B) acetonitrile, delivered at a flow rate of 0.3 mL/min according to the following gradient program: initial 20% B, increased to 90% B over 8 minutes, held at 90% B for 4 minutes, then returned to initial conditions in 0.5 minutes and equilibrated for 4.5 minutes before the next injection [5] [2]. The total run time is 17 minutes per sample, with this compound typically eluting at approximately 10.5 minutes under these conditions. Inject 10 μL of the processed sample into the HPLC system using an autosampler maintained at 15°C.

Mass spectrometric detection is performed using a triple quadrupole instrument equipped with an electrospray ionization (ESI) source operated in negative ionization mode. The ion source parameters should be optimized as follows: capillary voltage, 3.5 kV; source temperature, 150°C; desolvation temperature, 450°C; desolvation gas flow (nitrogen), 800 L/hour; cone gas flow, 50 L/hour. Detection is performed using multiple reaction monitoring (MRM) with the following transitions: m/z 541.2 → 161.1 (quantifier) and m/z 541.2 → 135.1 (qualifier) for this compound, and m/z 307.1 → 161.0 for warfarin (internal standard) [5]. The collision energy should be optimized for each transition, typically ranging from 25-40 eV, with a dwell time of 100 ms per transition. Data acquisition and processing are performed using appropriate mass spectrometry software.

Method Validation and Quality Assurance

The analytical method validation for this compound determination in whole blood demonstrates excellent performance characteristics. The calibration curve exhibits linearity over the concentration range of 0.1-100.0 ng/mL with a correlation coefficient (r²) greater than 0.998, indicating a robust relationship between concentration and detector response [5]. The lower limit of quantification (LLOQ) is established at 0.1 ng/mL with acceptable precision and accuracy (within ±20%), while the limit of detection (LOD) is determined to be 0.05 ng/mL based on a signal-to-noise ratio of 3:1. Precision and accuracy assessments show intra-day and inter-day relative standard deviations (RSDs) of less than 8.0% and 10.8%, respectively, confirming the method's reproducibility [5].

Quality control measures should include the analysis of blank samples (to ensure absence of interference), zero samples (blank with internal standard), and at least three levels of quality control samples (low, medium, and high concentrations) in each analytical batch. The extraction efficiency of this compound from whole blood ranges from 78.0% to 83.7%, with minimal matrix effects observed [5]. Stability studies should evaluate short-term (room temperature, 24 hours), long-term (-70°C, 30 days), and post-preparative (autosampler, 24 hours) stability to ensure sample integrity throughout the analytical process. The method's selectivity should be confirmed by analyzing at least six different sources of blank blood to verify no endogenous compounds co-elute with this compound or the internal standard.

GC-Based Analysis and Method Considerations

Gas Chromatographic Approaches for this compound

While liquid chromatography methods dominate this compound analysis due to the compound's thermal sensitivity and high molecular weight, gas chromatography approaches can be employed with appropriate instrumental configuration and sample derivatization. This compound's technical data sheet indicates suitability for GC analysis, though this application is less common in recent literature compared to LC-based methods [1]. When employing GC-based analysis, the inlet system must be carefully optimized to prevent thermal degradation and ensure reproducible sample introduction. The splitless injection technique is particularly suitable for trace-level quantitative analysis, as it allows the entire injected sample to enter the column, thereby enhancing sensitivity [8].

Critical injection parameters for splitless GC analysis include inlet temperature, pressure programming, purge valve timing, and inlet liner geometry. The inlet temperature should be set high enough to ensure complete vaporization of the sample (typically 250-300°C for this compound), while avoiding thermal degradation. The purge valve time (how long the split vent remains closed following injection) should be optimized to approximately 1-2 minutes to allow complete transfer of the analytes to the column while minimizing the solvent tailing [8]. Proper selection of the inlet liner is essential, with single-gooseneck or baffled designs preferred for splitless injections to promote complete vaporization and mixing of the sample with carrier gas. The carrier gas flow rate typically ranges from 1-2 mL/min using helium or hydrogen as the mobile phase, with constant flow mode generally providing more reproducible retention times compared to pressure programming.

Sample Derivatization for GC Analysis

To enhance the volatility and thermal stability of this compound for GC analysis, chemical derivatization is often necessary. The most common approach involves silylation reactions using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for tert-butyldimethylsilyl derivatives. The derivatization procedure typically involves reconstituting the extracted dry residue in 50-100 μL of pyridine or acetonitrile, adding 50-100 μL of derivatization reagent, and heating at 60-70°C for 30-60 minutes. After cooling to room temperature, the derivatized sample is directly injected into the GC system.

Separation of derivatized this compound is typically achieved using a mid-polarity stationary phase such as (5%-phenyl)-methylpolysiloxane (e.g., DB-5, HP-5, or equivalent) with dimensions of 30 m × 0.25 mm i.d. × 0.25 μm film thickness. The GC oven temperature program should be optimized to provide adequate resolution while maintaining reasonable analysis time, typically starting at 150°C (held for 1 minute), ramping at 15-20°C/min to 300°C, and holding for 10-15 minutes. Detection of this compound in GC applications is most commonly performed using mass spectrometric detection in selected ion monitoring (SIM) mode or using electron capture detection (ECD), which offers enhanced sensitivity for the trifluoromethyl groups present in the this compound structure [1].

QuEChERS-Based Extraction for Environmental Samples

Modified QuEChERS Protocol for Soil Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides an efficient approach for extracting this compound from complex environmental matrices such as soil. Weigh 5.0 g of homogenized soil sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile extraction solvent containing 1% acetic acid, followed by the addition of a salt mixture typically consisting of 4 g magnesium sulfate, 1 g sodium chloride, 1 g sodium citrate, and 0.5 g sodium hydrogencitrate sesquihydrate [6]. Cap the tube securely and shake vigorously for 1 minute using a vortex mixer or mechanical shaker to ensure thorough mixing of the sample with the extraction solvent and salts.

Centrifuge the samples at 4,000 × g for 5 minutes to achieve phase separation. Transfer 6 mL of the upper acetonitrile layer to a 15-mL dispersive solid-phase extraction (d-SPE) tube containing 900 mg magnesium sulfate and 150 mg primary secondary amine (PSA) sorbent. Additional sorbents such as 150 mg C18-bonded silica may be included for samples with high lipid or pigment content. Shake the d-SPE tube vigorously for 30 seconds and centrifuge at 4,000 × g for 3 minutes. Transfer 4 mL of the purified extract to a clean evaporation tube and concentrate to near-dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1.0 mL of methanol for UHPLC-MS/MS analysis [6].

Analytical Determination and Method Performance

Chromatographic separation of this compound from soil extracts is achieved using a UHPLC system equipped with a reversed-phase C18 column (100 mm × 2.1 mm i.d., 1.7 μm particle size) maintained at 40°C. The mobile phase consists of (A) 5 mM ammonium formate buffer (pH 10.2) and (B) methanol, delivered at a flow rate of 0.3 mL/min with the following gradient program: initial 70% B, increased to 95% B over 8 minutes, held for 4 minutes, then returned to initial conditions in 0.5 minutes and re-equilibrated for 3.5 minutes [6]. Mass spectrometric detection is performed using positive electrospray ionization with multiple reaction monitoring (MRM) of the following transitions: m/z 542.6 → 159.1 (quantifier) and m/z 542.6 → 135.1 (qualifier) for this compound.

The validated method exhibits a linear range of 0.5-50.0 ng/g with a correlation coefficient (r²) greater than 0.995. The limit of quantification (LOQ) is established at 0.5 ng/g, while the limit of detection (LOD) is determined to be 0.024 ng/g based on a signal-to-noise ratio of 3:1 [6]. The method accuracy, expressed as recovery percentage, ranges from 70% to 120% with precision (relative standard deviation) typically below 15% at various concentration levels across the calibration range. This method has been successfully applied to the determination of this compound in agricultural soils and in forensic investigations involving soil samples collected from underneath wild bird carcasses, demonstrating its utility in both environmental monitoring and forensic applications [6].

Experimental Workflow and Quality Control

Integrated Analytical Workflow

The following workflow diagram illustrates the comprehensive procedure for this compound analysis across different sample matrices:

Quality Assurance and Method Validation

Comprehensive quality control measures are essential for generating reliable this compound analytical data. Each analytical batch should include procedural blanks (to monitor contamination), matrix-matched calibration standards (to account for matrix effects), and quality control samples at multiple concentration levels (to assess accuracy and precision). The continuing calibration verification (CCV) should be performed after every 10-15 samples to monitor instrumental drift, with the acceptance criterion typically set at ±15% of the true value [5] [6]. For multi-residue methods, ion ratio criteria between qualifier and quantifier transitions should be established with acceptance limits of ±30% relative to the mean values from calibration standards.

Method validation must demonstrate acceptable performance for all key parameters including specificity (no interference from matrix components), linearity (r² > 0.995), accuracy (85-115% recovery), precision (RSD < 15%), and stability (under various storage and processing conditions) [5] [6] [7]. The extraction efficiency should be evaluated using isotopically labeled internal standards when available, or suitable structural analogs such as warfarin or coumachlor for this compound [5] [7]. For methods applied to multiple matrices, matrix effects should be quantitatively assessed using the post-extraction addition method, with compensation via matrix-matched calibration or effective sample clean-up when significant suppression or enhancement is observed.

Conclusion

The analytical methods presented in this application note provide robust and sensitive approaches for the determination of this compound in various matrices including biological tissues and environmental samples. The HPLC-ESI-MS/MS protocol offers exceptional sensitivity with LOD values as low as 0.05 ng/mL in blood, making it particularly suitable for clinical and forensic applications where trace-level detection is required [5]. The modified QuEChERS approach provides an efficient and environmentally friendly extraction technique for soil samples, with demonstrated applicability in both environmental monitoring and forensic investigations [6]. These methods enable reliable quantification of this compound across diverse analytical scenarios, supporting efforts in poisoning diagnosis, environmental protection, and wildlife conservation.

References

Separation and Analysis of cis and trans Flocoumafen Diastereomers: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Flocoumafen is a potent second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin class. Like other SGARs, it contains two asymmetric carbon atoms in its structure, leading to the existence of two diastereomeric pairs, commonly referred to as cis-flocoumafen and trans-flocoumafen [1] [2]. The separation and individual analysis of these diastereomers are critical for pharmaceutical development, toxicological studies, and environmental monitoring due to their potentially different biological activities, environmental persistence, and toxicological profiles [1] [3].

Recent research suggests that specific diastereomers of SGARs may have reduced persistence in non-target species while maintaining efficacy against rodents, highlighting the importance of stereoselective analysis for developing safer rodenticide formulations [1]. This application note consolidates established and advanced methodologies for the separation, identification, and quantification of this compound diastereomers to support researchers in this field.

Experimental Protocols

Chemical Synthesis of this compound

The total synthesis of this compound serves as the foundation for obtaining the diastereomeric mixture for separation [3].

Key Steps in this compound Synthesis:

  • Knoevenagel Condensation: React p-methoxybenzaldehyde with ethyl cyanoacetate in the presence of acetic acid and pyrrolidine to form intermediate 8 with high yield (98%).
  • Grignard Reaction: Treat compound 8 with freshly prepared benzylmagnesium bromide in dry THF to obtain adduct 10 (67% yield).
  • Acidification and Decarboxylation: Process compound 10 under acidic conditions to yield diacid 11, followed by decarboxylation to a monoacid.
  • Intramolecular Ring Cyclization: Use trifluoroacetic anhydride (TFAA) to cyclize the monoacid, constructing the tetralone skeleton 9 (overall 68% yield from 8).
  • Demethylation: Remove the methyl group from compound 9 using hydrobromic acid in acetic acid to yield phenol 12.
  • O-Alkylation: Alkylate phenol 12 with 3-(trifluoromethyl)benzyl bromide using sodium hydride in THF at 0°C to produce ketone 13 (70% yield over two steps).
  • Stereospecific Reduction: Reduce ketone 13 with sodium borohydride in methanol to exclusively form the cis-alcohol intermediate 5.
  • Final Coupling: Couple alcohol 5 with 4-hydroxycoumarin using p-toluenesulfonic acid to yield this compound (1) as a ~1:1 mixture of cis and trans diastereomers (64% yield) [3].
Diastereomer Separation Techniques
2.2.1 Flash Column Chromatography

The initial separation of the diastereomeric mixture can be achieved using flash silica gel column chromatography [3].

  • Stationary Phase: Silica gel.
  • Mobile Phase: Specific solvent systems are optimized for elution. The crude this compound mixture is loaded onto the column and eluted under normal-phase conditions to resolve the cis and trans diastereomers.
2.2.2 Recrystallization Purification

Following chromatographic separation, recrystallization can be employed to achieve high purity [3].

  • For *cis-Flocoumafen: Use ethyl acetate as the recrystallization solvent to obtain *cis-Flocoumafen with 99% purity.
  • For *trans-Flocoumafen: Use a solvent mixture of ethyl acetate/hexane (1:4, v/v) to obtain predominantly the *trans-diastereomer with 98% purity.
Analytical Method for Separation and Quantification

For precise analysis, Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) is recommended. The following protocol, adapted from methods validated for multiple SGARs, provides a robust approach [2].

Protocol: UHPLC-MS/MS Analysis of this compound Diastereomers

  • Equipment and Reagents:

    • UHPLC System: Shimadzu Nexera UHPLC system or equivalent.
    • Column: Shimadzu Nexcol C18 (50 × 2.1 mm, 1.8 µm) or equivalent.
    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060) with negative ion electrospray ionization (ESI).
    • Mobile Phase A: Water with 0.01% formic acid.
    • Mobile Phase B: Acetonitrile with 0.01% formic acid.
    • Internal Standard: Brodifacoum-d4 is suitable for quantification [2].
  • Sample Preparation (Protein Precipitation for Plasma):

    • Add 400 µL of cold 10% methanol in acetonitrile containing internal standard to 100 µL of plasma sample.
    • Vortex mix for 5 minutes.
    • Centrifuge at 20,000 × g for 15 minutes at 4°C.
    • Transfer 400 µL of supernatant and evaporate to dryness under a gentle nitrogen stream.
    • Reconstitute the dry residue with 50 µL of 50% (v/v) aqueous acetonitrile.
    • Vortex for 5 minutes and centrifuge at 20,000 × g for 15 minutes at 4°C before UHPLC-MS/MS analysis [2].
  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min
    • Injection Volume: 10 µL
    • Column Temperature: 50°C
    • Gradient Program: | Time (min) | % Mobile Phase B | Elution Mode | | :--- | :--- | :--- | | 0.0 | 30% | Initial | | 0.5 | 35% | Ramp | | 0.51 | 61% | Ramp | | 8.3 | 68% | Ramp | | 8.5 | 68% | Hold | | 8.51 | 30% | Re-equilibration | | 10.0 | 30% | Hold [2] |
  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative ESI
    • Nebulizing Gas: Nitrogen, 3.0 L/min
    • Heating Gas: Nitrogen, 10 L/min
    • Drying Gas: Nitrogen, 10 L/min
    • Interface Temperature: 300°C
    • Desolvation Line (DL) Temperature: 250°C
    • Heat Block Temperature: 400°C
    • Detection Mode: Selected Reaction Monitoring (SRM)
    • SRM Transitions for this compound: The specific precursor ion (m/z) and product ions for quantification and qualification should be established experimentally, following the principle demonstrated for other SGARs [2].
Structure Determination by NMR

After separation, the structures of the individual diastereomers can be confirmed using 2D NMR analysis [3].

  • Key 2D NMR Experiments:
    • Homo-Correlation Spectroscopy (COSY): Clarifies regioselective assignment of aliphatic and aromatic protons.
    • Heteronuclear Multiple Quantum Coherence (HMQC): Assigns protonated carbon atoms.
  • Characteristic Chemical Shifts:
    • The C3' signal of cis-Flocoumafen appears further downfield (δ ≈ 39.8 ppm) compared to the trans-isomer (δ ≈ 36.5 ppm).
    • The C4' signal of cis-Flocoumafen is more upfield (δ ≈ 38.6 ppm) than in the trans-isomer (δ ≈ 39.8 ppm) [3].

Data and Analysis

Summary of Analytical Techniques

Table 1: Comparison of Methods for Separating and Analyzing this compound Diastereomers

Method Key Application Resolution Achieved Key Parameters Reference
Flash Column Chromatography Bulk separation of diastereomers Full separation of cis and trans forms Silica gel stationary phase; Optimized solvent elution [3]
Recrystallization High-purity purification 99% purity for cis; 98% for trans cis: Ethyl acetate; trans: Ethyl acetate/Hexane (1:4) [3]
UHPLC-MS/MS High-sensitivity quantitative analysis Full resolution in <10 min C18 column; Acetonitrile/Water gradient; Negative ESI [2]
2D NMR (COSY, HMQC) Structural confirmation & assignment Distinguishes diastereomers Chemical shift differences at C3' and C4' carbons [3]
Method Validation Data (Exemplary for UHPLC-MS/MS)

While specific validation data for this compound is not fully detailed in the search results, methods for similar SGARs provide a benchmark. The following table presents typical validation targets based on a method for five superwarfarins in human plasma [2].

Table 2: Exemplary Method Validation Targets for SGAR Analysis by UHPLC-MS/MS

| Validation Parameter | Target Performance | Note | | :--- | :--- | :--- | | Linear Range | >3 orders of magnitude | Calibration curves with R² > 0.999 | [2] | | Lower Limit of Quantification (LLOQ) | 0.013 to 2.41 ng/mL | Compound-dependent, S/N ≥ 10 | [2] | | Accuracy & Precision (Intra-/Inter-day) | CV < 12% | For LLOQ, low, medium, high QCs | [2] | | Recovery (Protein Precipitation) | 68% - 103% | For five SGARs in plasma | [2] |

Workflow Visualization

The following diagram summarizes the entire process from synthesis to analysis:

flocoumafen_workflow Start Start: this compound Synthesis A Knoevenagel Condensation p-methoxybenzaldehyde + ethyl cyanoacetate Start->A B Grignard Reaction with benzylmagnesium bromide A->B C Acidification & Decarboxylation B->C D Intramolecular Cyclization (TFAA) C->D E Demethylation (HBr/AcOH) D->E F O-Alkylation with 3-(trifluoromethyl)benzyl bromide E->F G Stereospecific Reduction (NaBH4) F->G H Final Coupling with 4-hydroxycoumarin (p-TsOH) G->H I Result: ~1:1 cis/trans Mixture H->I J Separation & Purification I->J K1 Flash Column Chromatography (Silica Gel) J->K1 K2 Recrystallization cis: Ethyl Acetate trans: EtOAc/Hexane K1->K2 L Pure cis- and trans-Flocoumafen K2->L M Analysis & Characterization L->M N1 UHPLC-MS/MS Quantification & Purity M->N1 N2 2D NMR Structure Confirmation M->N2 O End: Analyzed Diastereomers N1->O N2->O

Discussion

The separation of this compound diastereomers is technically achievable through a combination of chromatographic and recrystallization techniques. The exclusive formation of the cis-alcohol intermediate during sodium borohydride reduction is a critical and somewhat unexpected stereochemical outcome that simplifies the synthetic pathway [3]. The ability to separate and purify the diastereomers to high purity (>98%) using the described solvent systems provides researchers with reliable access to these individual compounds for further study.

The developed UHPLC-MS/MS method is highly suited for the sensitive and specific quantification of these diastereomers in complex matrices like biological fluids, which is essential for toxicokinetic studies and forensic investigations [4] [2] [5]. The documented chemical shift differences in NMR spectroscopy serve as a reliable tool for confirming the identity and isomeric composition of the separated compounds [3].

Understanding the distinct biological profiles of each diastereomer is an active area of research. Studies on other SGARs like difenacoum suggest that the trans-isomers may have a shorter half-life, potentially reducing the risk of secondary poisoning in non-target wildlife [1]. Applying this stereochemical principle to this compound could lead to the development of more eco-friendly rodenticide formulations, underscoring the practical importance of the separation protocols detailed in this note.

Conclusion

The integrated protocols for synthesis, separation via flash chromatography and recrystallization, and analysis by UHPLC-MS/MS and 2D NMR provide a comprehensive toolbox for researchers working with this compound diastereomers. These methods enable the production of high-purity cis and trans isomers and their accurate quantification, forming a critical foundation for advanced studies in environmental toxicology, forensic science, and the development of next-generation rodenticides with improved safety profiles.

References

Flocoumafen in pest control around buildings and crops

Author: Smolecule Technical Support Team. Date: February 2026

Product Profile and Efficacy Data

Chemical Properties and Formulation

  • Chemical Structure: Flocoumafen (C₃₃H₂₅F₃O₄) is a second-generation anticoagulant of the 4-hydroxycoumarin class [1] [2]. Its structure includes bulky aromatic side chains, contributing to high lipophilicity and persistence [3].
  • Common Formulations: It is typically supplied as ready-to-use wax blocks, pelleted baits, or grain baits at a standard concentration of 0.005% (0.05 g/kg) [4] [2] [5]. Wax blocks are particularly valuable in outdoor applications due to their weather resistance [4].

Efficacy Against Target Rodent Species this compound is highly effective against a broad spectrum of rodent pests. The following table summarizes laboratory toxicity data and time to death [6] [5]:

Species Common Name Oral LD₅₀ (mg/kg) Approx. Bait for LD₅₀ (grams) Time to Death (Days)
Rattus norvegicus Norway rat 0.25 - 0.56 1.6 - 3.6 4 - 11 [5]
Mus musculus House mouse 0.79 - 2.4 0.4 - 1.0 4 - 19 [5]
Bandicota bengalensis Lesser bandicoot rat Susceptible [6] N/A N/A
Microtus arvalis Common vole 0.12 [1] N/A N/A

Application Protocol for Crop and Urban Settings

1. Site Assessment and Bait Selection

  • Conduct a thorough inspection to identify rodent activity, including burrows, runways, and droppings.
  • For agricultural settings like rice fields, focus on field margins, burrows, and areas with previous damage [4] [7].
  • For building perimeters, place baits near harborage sites and along walls, avoiding open areas [2].
  • Select appropriate bait formulations: wax blocks for damp areas and pellets or grains in secured bait stations [4].

2. Bait Placement and Deployment Strategy

  • Application Rate: In large-scale agricultural operations, an initial application of 80-100 bait blocks per hectare in area-wide pulses is effective, followed by spot treatments in high-infestation areas [4].
  • Bait Station Use: Always use secured bait stations placed at intervals of 5 to 15 meters, depending on rodent pressure. Stations protect baits from weather and non-target species [7].
  • Deployment Schedule: Although this compound can be lethal in a single feed, a multi-night feeding strategy is recommended. Bait should be made available for at least one week to ensure adequate consumption by all individuals [5].

The workflow for a this compound control program can be summarized as follows:

Start Site Assessment and Monitoring Planning Bait Selection and Placement Planning Start->Planning Deploy Bait Deployment in Secure Stations Planning->Deploy MonitorBait Monitor Bait Uptake Deploy->MonitorBait Replenish Replenish/Refresh Baits MonitorBait->Replenish Consumption observed Collect Collect and Dispose of Carcasses MonitorBait->Collect Consumption stops (3-5 days post-feeding) Replenish->MonitorBait 2-3 day intervals Evaluate Program Evaluation Collect->Evaluate

3. Monitoring and Follow-up

  • Inspect bait points every 2-3 days to monitor uptake and replenish consumed baits.
  • Search for and collect rodent carcasses daily, starting 3-5 days after initial baiting and continuing for at least two weeks [5].
  • Record-keeping: Maintain logs of bait consumption, carcasses recovered, and damage reduction to assess program success and cost-benefit [4].

Environmental and Safety Protocols

Non-Target Risk and Mitigation this compound is highly toxic to mammals and fish, and its persistent nature poses a risk of secondary poisoning [2]. Mitigation strategies are critical:

Hazard Risk Mitigation Protocol
Secondary Poisoning Collect and dispose of rodent carcasses daily. Use bait stations that exclude non-target animals [4] [5].
Domestic Animals Restrict application to areas inaccessible to pets and livestock. In a Philippine study, few domestic animals were attracted to wax blocks, and no casualties were reported with proper management [4].
Aquatic Systems Avoid application near water bodies. Do not use in areas where baits may enter waterways due to high toxicity to fish [2].

Antidote and First Aid

  • Antidote: Vitamin K₁ (phytomenadione) is the specific antidote for this compound poisoning [1] [3].
  • Treatment Protocol: In cases of suspected ingestion by humans or non-target animals, seek immediate medical attention. Treatment with intravenous Vitamin K₁ may be required, and due to this compound's long half-life, prolonged administration (several weeks to months) is often necessary [1] [3].
  • Product Handling: Personnel must wear appropriate personal protective equipment (PPE) including gloves. Do not eat, drink, or smoke while handling baits, and wash hands thoroughly afterward [5].

Resistance Management and Integrated Strategy

Resistance Status

  • This compound remains highly effective against most rodent populations, including those resistant to first-generation anticoagulants like warfarin [1] [5].
  • Continuous monitoring is essential, as resistance to second-generation anticoagulants has been documented in some regions for other SGARs [7].

Integrated Pest Management (IPM) Context

  • This compound should be one component within a comprehensive IPM program.
  • Sanitation: Eliminate alternative food sources to increase bait acceptance.
  • Rodent-Proofing: Seal entry points in buildings to prevent re-infestation.
  • Population Monitoring: Use census techniques like active burrow counts or tracking tiles to determine treatment thresholds and evaluate success [7].
  • Application Timing: In agricultural systems, control is most effective during the off-planting season when natural food sources are scarce, leading to higher bait uptake and more significant population reduction [7].

Conclusion

This compound is a potent tool for managing resistant rodent populations in agricultural and urban settings. Its high potency and potential for single-feed efficacy must be balanced with stringent safety protocols to mitigate risks to non-target organisms. Successful implementation hinges on:

  • Integration into a broader IPM strategy.
  • Meticulous bait placement and monitoring.
  • Strict adherence to environmental and safety guidelines.

When used responsibly as part of a structured protocol, this compound can provide effective rodent control with significant economic benefits, such as reduced crop damage and increased yields [4].

References

Comprehensive Analytical Protocols for Flocoumafen Residue Analysis in Biological and Environmental Samples

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction to Flocoumafen Monitoring

This compound is a second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin class, widely used for rodent control in agricultural and urban settings. As a "superwarfarin," it exhibits heightened potency and extended persistence in biological tissues compared to first-generation compounds, raising significant concerns for non-target species exposure and ecosystem contamination. The detection and quantification of this compound residues in biological samples is therefore essential for multiple applications: diagnosing suspected poisoning in domestic animals and wildlife, forensic investigations of intentional wildlife poisoning, environmental monitoring studies, and pharmacokinetic research [1] [2].

The analytical challenge for this compound resides in the need for high sensitivity and selectivity due to its potent biological activity at low concentrations and the complex nature of biological matrices such as liver, plasma, and soil. Furthermore, this compound exists as a mixture of diastereoisomers with potentially different toxicokinetic properties, adding complexity to residue analysis [3]. This application note consolidates and presents optimized analytical protocols based on current literature to facilitate reliable this compound residue determination across various sample types, incorporating sample preparation techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, method validation data, and practical applications.

Sample Preparation Protocols

Liver and Plasma Sample Preparation

The analysis of this compound in biological tissues requires efficient extraction and purification to minimize matrix effects while maintaining high analyte recovery. The following protocol has been validated for simultaneous determination of eight anticoagulant rodenticides in animal plasma and liver [1].

Table 1: Sample Preparation Protocol for Liver and Plasma

Step Parameter Liver Tissue Plasma
Sample Amount Weight/Volume 0.5 g 0.5 mL
Extraction Solvent Type & Volume 5 mL acetone 5 mL acetone
Extraction Technique Method Homogenization (30 s) Vortex mixing (30 s)
Clean-up Approach Centrifugation (10 min, 4000 × g), supernatant collection Centrifugation (10 min, 4000 × g), supernatant collection
Concentration Technique Evaporation to dryness under nitrogen stream (40°C) Evaporation to dryness under nitrogen stream (40°C)
Reconstitution Solvent 200 μL methanol 200 μL methanol
Analysis Ready Filtration 0.2 μm membrane filter 0.2 μm membrane filter

The extraction leverages the high solubility of this compound and related anticoagulant compounds in acetone, providing a straightforward, cost-effective approach that eliminates the need for specialized solid-phase extraction cartridges [1]. The method demonstrates sufficient sensitivity for diagnostic and forensic applications, with the advantage of requiring relatively small sample quantities—particularly beneficial when dealing with limited wildlife specimens or pediatric cases in clinical settings.

Soil Sample Preparation Using Modified QuEChERS

For soil samples collected in agricultural settings or from underneath carcasses during forensic investigations, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been successfully applied for this compound extraction alongside various pharmaceutical active compounds [4].

Table 2: Modified QuEChERS Protocol for Soil Samples

Step Parameter Specifications
Sample Amount Weight 2.0 g ± 0.1 g
Extraction Solvent 10 mL acetonitrile
Additives DisQuETM pouch (containing MgSO4, NaCl, citrate buffers)
Technique Shake vigorously (1 min)
Clean-up Method Dispersive SPE (d-SPE) with C18 and PSA sorbents
Centrifugation 5 min at 4000 × g
Analysis Ready Preparation Transfer supernatant to autosampler vial

This method has been validated for clay loam soil types and demonstrates applicability to soils irrigated with regenerated water or those collected from beneath animal carcasses, where this compound may have leached from remains [4]. The versatility of this approach allows for simultaneous extraction of multiple anticoagulant rodenticides and other contaminants of emerging concern, making it particularly valuable for comprehensive environmental monitoring studies.

Instrumental Analysis and Method Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry provides the specificity and sensitivity required for definitive this compound identification and accurate quantification in complex matrices. The following parameters have been optimized for this compound analysis [3] [1].

Table 3: LC-MS/MS Parameters for this compound Analysis

Component Parameter Specifications
Chromatography Column Core-shell C18 (e.g., ACQUITY UPLC BEH-C18, 1.7 μm, 2.1 × 50 mm)
Mobile Phase A 5 mM ammonium acetate/formate buffer
Mobile Phase B Acetonitrile
Gradient Programmed from 30% B to 95% B over 6 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Mass Spectrometry Ionization Heated Electrospray Ionization (HESI)
Polarity Positive mode
Detection Multiple Reaction Monitoring (MRM)
Precursor Ion → Product Ion (Quantifier) 542 → 161 m/z
Precursor Ion → Product Ion (Qualifier) 542 → 135 m/z
Collision Energy Compound-specific (20-35 eV)

The use of core-shell chromatography columns provides enhanced separation efficiency, particularly beneficial for resolving this compound diastereoisomers and minimizing matrix effects [3]. The multiple reaction monitoring (MRM) approach ensures high specificity by monitoring two transitions from precursor to product ions, with the quantifier transition used for measurement and the qualifier transition providing confirmation through ion ratio consistency.

The following workflow diagram illustrates the complete analytical procedure from sample preparation to instrumental analysis:

flocoumafen_workflow SampleCollection Sample Collection (Liver, Plasma, Soil) Extraction Extraction (Liver/Plasma: Acetone Soil: QuEChERS) SampleCollection->Extraction 0.5g/0.5mL 2.0g Cleanup Clean-up (Centrifugation, d-SPE) Extraction->Cleanup Supernatant Concentration Concentration (N₂ Evaporation) Cleanup->Concentration Purified Extract LCMS LC-MS/MS Analysis (Core-shell C18, HESI+, MRM) Concentration->LCMS Reconstitution 200μL MeOH DataAnalysis Data Analysis (Quantification & Confirmation) LCMS->DataAnalysis MRM Chromatograms m/z 542→161,135

Method Validation Parameters

Rigorous method validation establishes the reliability, precision, and accuracy of analytical methods. The following table summarizes key validation parameters for this compound analysis across different matrices based on published methods [4] [1].

Table 4: Method Validation Data for this compound Analysis

Validation Parameter Liver Tissue Plasma Soil
Limit of Detection (LOD) 0.05 ng/g 0.05 ng/mL 0.024 ng/g
Limit of Quantification (LOQ) 0.25 ng/g 0.25 ng/mL 0.5 ng/g
Linear Range 0.25-100 ng/g 0.25-100 ng/mL 0.5-50 ng/g
Precision (RSD%) <15% <15% <15%
Accuracy (% Recovery) 85-115% 85-115% 79.5-113.2%
Matrix Effect Suppression <20% Suppression <20% Compound-dependent

The validation data demonstrate that the described methods are fit-for-purpose across the concentration ranges typically encountered in both clinical intoxication cases and environmental monitoring scenarios. The extraction efficiency and minimal matrix effects ensure accurate quantification at toxicologically relevant concentrations.

Applications and Case Studies

Forensic and Diagnostic Applications

The developed methods have been successfully applied to various real-world scenarios requiring this compound detection and quantification:

  • Wildlife poisoning investigations: Analysis of liver tissues from predatory birds and mammals suspected of secondary anticoagulant rodenticide poisoning. A French study utilizing these methods revealed that one this compound diastereoisomer was preferentially eliminated in wild rats (Rattus norvegicus), explaining differential persistence patterns [3].

  • Domestic animal diagnostics: Plasma analysis from companion animals (dogs and cats) with suspected anticoagulant rodenticide exposure, enabling timely diagnosis and appropriate vitamin K1 therapy initiation [1].

  • Environmental monitoring: Soil sampling from agricultural lands irrigated with regenerated wastewater or from areas with documented rodent control programs, identifying non-point source contamination [4].

  • Forensic soil analysis: Soil collection from beneath wildlife carcasses when tissue samples are unavailable or decomposed, establishing exposure to this compound through leaching from remains [4].

Toxicological Significance

The exceptional potency of this compound necessitates sensitive analytical methods capable of detecting trace residues. Recent in silico studies have revealed that this compound exhibits promiscuous binding to diverse cellular protein targets beyond its primary mechanism of vitamin K epoxide reductase inhibition [5]. Molecular docking simulations identified high-affinity interactions with prostaglandin F synthase (-14.2 kcal/mol), serum albumin (-14.0 kcal/mol), glucocorticoid receptor 2, matrix metalloproteinase-9, nuclear receptor ROR-alpha, and activin receptor type-1 (all ≤ -13.5 kcal/mol) [5].

These findings suggest potential novel toxicological pathways for this compound, possibly contributing to its heightened toxicity compared to earlier generation anticoagulant rodenticides. The protein-protein interaction networks constructed from these targets identified AKT1, RPS6KB1, PIK3CA, RXRA, and PPP2CA as major hub proteins, with enrichment in processes related to cellular response to endogenous stimuli, protein binding, and TOR complex signaling [5]. This expanded understanding of this compound's molecular targets reinforces the importance of sensitive residue monitoring in biological and environmental samples.

The following diagram illustrates the relationship between exposure routes, analytical approaches, and key applications of this compound monitoring:

exposure_analysis Exposure This compound Exposure Primary Primary Exposure (Direct bait ingestion) Exposure->Primary Secondary Secondary Exposure (Predation on poisoned rodents) Exposure->Secondary SampleType Sample Types Primary->SampleType Direct detection Secondary->SampleType Bioaccumulation Liver Liver Tissue (Primary analysis tissue) Applications Application Contexts Liver->Applications High persistence Plasma Plasma/Serum (Clinical diagnosis) Plasma->Applications Current exposure Soil Soil (Environmental monitoring) Soil->Applications Contamination evidence Clinical Clinical Diagnosis (Vitamin K therapy monitoring) Forensic Forensic Investigation (Wildlife poisoning cases) Environmental Environmental Monitoring (Ecosystem impact assessment)

Conclusion

The analytical protocols detailed in this application note provide robust, sensitive, and specific methods for this compound residue determination in various biological and environmental matrices. The combination of efficient extraction techniques with advanced LC-MS/MS detection enables reliable quantification at toxicologically relevant concentrations, supporting diverse applications from clinical diagnostics to environmental surveillance.

Key advantages of the presented methodologies include:

  • Applicability to multiple matrices (liver, plasma, soil) with minimal protocol modifications
  • Sensitivity adequate for detecting environmentally relevant concentrations and diagnostic levels
  • Diastereoisomer resolution capability providing insights into toxicokinetic behavior
  • Practical extraction procedures without requirement for specialized equipment
  • Simultaneous multi-analyte determination for comprehensive anticoagulant rodenticide screening

As research continues to reveal the complex ecological impacts of anticoagulant rodenticides and their expanded molecular targets, these analytical methods will remain essential tools for understanding exposure pathways, assessing ecological risks, and informing regulatory decisions regarding this compound use and environmental management.

References

Application Notes and Protocols: Flocoumafen in Coagulation Biochemistry and Rodenticide Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flocoumafen

This compound is a second-generation anticoagulant rodenticide (SGAR) of the 4-hydroxycoumarin vitamin K antagonist type, first synthesized in 1984 by Shell International Chemical [1]. It is characterized by high potency and long-lasting activity, making it both an effective pest control agent and a valuable tool in coagulation biochemistry research [2] [1]. Its chemical structure features bulky aromatic substituents that enhance binding to vitamin K epoxide reductase (VKOR) and increase lipophilicity, leading to prolonged half-life and bioaccumulation potential [3].

As a research tool, this compound enables detailed investigation of vitamin K cycling, coagulation cascades, and resistance mechanisms in vertebrate systems [2]. This document provides detailed application notes and experimental protocols for utilizing this compound in biochemical and toxicological research.

Biochemical Mechanism of Action

Molecular Target and Inhibition Mechanism

This compound exerts its anticoagulant effect through potent inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the vitamin K cycle [3]. The compound binds to VKORC1 with high affinity, disrupting the conversion of vitamin K epoxide to reduced vitamin K hydroquinone [3]. This inhibition depletes the active form of vitamin K required as a cofactor for γ-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent clotting factors [3].

The resulting undercarboxylated clotting factors (II, VII, IX, X) are unable to properly bind calcium and phospholipid surfaces, impairing their activation and incorporation into the coagulation cascade [4] [3]. This ultimately leads to failure of fibrin clot formation and uncontrolled hemorrhage in susceptible organisms.

G This compound This compound VKORC1 VKORC1 This compound->VKORC1 Inhibits VitaminK_Hydroquinone VitaminK_Hydroquinone VKORC1->VitaminK_Hydroquinone Converts to VitaminK_Epoxide VitaminK_Epoxide VitaminK_Epoxide->VKORC1 Substrate for GammaCarboxylase GammaCarboxylase VitaminK_Hydroquinone->GammaCarboxylase Cofactor for CarboxylatedFactors CarboxylatedFactors GammaCarboxylase->CarboxylatedFactors Produces UncarboxylatedFactors UncarboxylatedFactors CoagulationCascade CoagulationCascade UncarboxylatedFactors->CoagulationCascade Impaired Bleeding Bleeding CoagulationCascade->Bleeding Failure leads to

Figure 1: this compound Inhibition of the Vitamin K Cycle. This compound potently inhibits VKORC1, disrupting the regeneration of vitamin K hydroquinone and preventing proper carboxylation of clotting factors, ultimately leading to coagulation failure.

Comparative Biochemistry Across Species

The conservation of VKORC1 among vertebrates makes this compound active across multiple species, though with varying sensitivity [3]. Fundamental differences in hemostatic systems explain the relative resistance of invertebrates to this compound's lethal effects, though they can still accumulate and vector the compound [5]. This species variability is crucial for understanding both target effects and non-target impacts in research settings.

Research Applications

Coagulation Pathway Studies

This compound serves as a potent research tool for investigating the vitamin K-dependent steps of the coagulation cascade. Researchers utilize it to:

  • Induce controlled coagulation defects in animal models to study hemorrhage pathophysiology [6] [7]
  • Investigate regulatory mechanisms of vitamin K metabolism and recycling [2]
  • Study compensatory pathways in hemostasis when classical coagulation is impaired [4]
  • Model human coagulopathies and assess potential treatments [7]
Resistance Mechanism Investigation

The emergence of genetically based resistance to anticoagulant rodenticides in rodents has made this compound invaluable for studying resistance mechanisms [8] [9]. Key research applications include:

  • Mapping single nucleotide polymorphisms (SNPs) in the Vkorc1 gene associated with resistance [8]
  • Characterizing cross-resistance patterns across different anticoagulant compounds [9]
  • Investigating non-target resistance mechanisms including pharmacokinetic, behavioral, and microbiome-mediated resistance [8]
  • Monitoring geographical spread of resistance mutations in rodent populations [8] [9]

Table 1: Documented VKORC1 Mutations Conferring Resistance to Anticoagulant Rodenticides

Species Mutation Amino Acid Change Resistance Profile Geographic Location Citation
Mus musculus Tyr139Cys Tyrosine to Cysteine FGARs, some SGARs Lebanon [8]
Mus musculus Leu128Ser Leucine to Serine FGARs, some SGARs Lebanon [8]
Rattus norvegicus Ser149Ile Serine to Isoleucine FGARs, some SGARs Lebanon [8]
Rattus rattus Leu90Ile Leucine to Isoleucine FGARs, some SGARs Lebanon [8]
Mus macedonicus Ala72Val Alanine to Valine Unknown Lebanon [8]
M. m. musculus Tyr139Phe Tyrosine to Phenylalanine Bromadiolone Czech Republic [9]
Ecotoxicology and Environmental Fate Studies

This compound's environmental persistence and bioaccumulation potential make it a compound of concern for ecotoxicological research [5]. Applications include:

  • Assessing secondary exposure risks to non-target wildlife [5]
  • Investigating trophic transfer through food webs [5]
  • Studying bioaccumulation kinetics in vertebrates and invertebrates [5] [1]
  • Evaluating sublethal effects on wildlife health and behavior [5]

Experimental Protocols

Analytical Detection and Quantification in Biological Samples

Protocol: LC-MS/MS Analysis of this compound in Blood/Plasma

This protocol is adapted from established methods for detection and quantification of this compound in biological matrices [3].

4.1.1 Materials and Reagents
  • Samples: Blood or plasma (serum not recommended due to clotting interference)
  • Internal standard: Stable isotope-labeled this compound if available
  • Extraction solvents: HPLC-grade ethyl acetate, acetonitrile, methanol
  • LC-MS/MS system: UHPLC coupled to triple quadrupole mass spectrometer
  • Chromatography column: C18 column (e.g., 2.1 × 100 mm, 1.7-1.8 μm)
4.1.2 Sample Preparation
  • Protein Precipitation:

    • Add 100 μL of sample to 300 μL of cold acetonitrile/methanol (1:1)
    • Vortex vigorously for 30 seconds
    • Centrifuge at 14,000 × g for 10 minutes at 4°C
    • Transfer supernatant to clean tube
  • Liquid-Liquid Extraction (Alternative Method):

    • Add 100 μL of sample to 1 mL ethyl acetate
    • Vortex for 60 seconds
    • Centrifuge at 5,000 × g for 5 minutes
    • Transfer organic layer and evaporate under nitrogen stream
    • Reconstitute in 100 μL mobile phase
4.1.3 Instrumental Analysis
  • Chromatography:

    • Mobile Phase A: 2 mM ammonium acetate in water
    • Mobile Phase B: Methanol or acetonitrile
    • Gradient: 70% B to 95% B over 5-8 minutes
    • Flow rate: 0.3-0.4 mL/min
    • Column temperature: 40°C
  • Mass Spectrometry:

    • Ionization: Negative electrospray ionization (ESI-)
    • Detection: Multiple Reaction Monitoring (MRM)
    • Ion transitions for this compound: m/z 541.1 → 161.0 (quantifier), 541.1 → 135.0 (qualifier)
    • Capillary voltage: 2.5-3.0 kV
    • Source temperature: 150°C
    • Desolvation temperature: 400°C
4.1.4 Validation Parameters
  • Linearity: 0.5-200 ng/mL (r² > 0.99)
  • Recovery: 68-103% [3]
  • Precision: CV < 15% for intra- and inter-day
  • LOQ: 0.5 ng/mL or lower

G cluster_1 Sample Preparation cluster_2 Instrumental Analysis SampleCollection SampleCollection ProteinPrecipitation ProteinPrecipitation SampleCollection->ProteinPrecipitation Blood/Plasma LiquidExtraction LiquidExtraction ProteinPrecipitation->LiquidExtraction Supernatant Concentration Concentration LiquidExtraction->Concentration Organic Phase LCMSAnalysis LCMSAnalysis Concentration->LCMSAnalysis Reconstituted DataProcessing DataProcessing LCMSAnalysis->DataProcessing MRM Data

Figure 2: this compound Analytical Workflow. Schematic representation of the sample preparation and analysis protocol for detection and quantification of this compound in biological samples using LC-MS/MS.

In Vivo Coagulation Studies

Protocol: Assessment of Anticoagulant Effects in Animal Models

4.2.1 Dosing Regimen
  • Administration: Oral gavage or mixed in bait
  • Dosage range: Species-dependent (e.g., 0.1-1.0 mg/kg for rodents)
  • Duration: Single dose or repeated over 3-5 days
4.2.2 Coagulation Monitoring
  • Blood Collection: Serial sampling at 0, 24, 48, 72 hours post-dosing
  • Coagulation Parameters:
    • Prothrombin Time (PT)
    • International Normalized Ratio (INR)
    • Activated Partial Thromboplastin Time (aPTT)
  • Vitamin K-Dependent Factor Activity: Assay factors II, VII, IX, X
4.2.3 Clinical Observations
  • Monitor for signs of hemorrhage (pallor, lethargy, respiratory distress)
  • Document onset and severity of bleeding manifestations
  • Record survival times in lethal studies
Resistance Genotyping

Protocol: VKORC1 Mutation Screening in Rodents

4.3.1 Sample Collection and DNA Extraction
  • Tissue sources: Tail tips, liver, blood preserved in ethanol
  • DNA extraction: Commercial kits (e.g., DNeasy Blood & Tissue Kit)
  • Quality assessment: Agarose gel electrophoresis or spectrophotometry
4.3.2 PCR Amplification of VKORC1 Exons
  • Primer design: Species-specific primers for all three exons
  • Reaction mix: Standard PCR components with optimized MgCl₂ concentration
  • Cycling conditions:
    • Initial denaturation: 95°C for 3 minutes
    • 32 cycles: 95°C for 30s, 57°C for 30s, 72°C for 30s
    • Final extension: 72°C for 3 minutes
4.3.3 Sequence Analysis
  • Purification: ExoSAP treatment or column purification
  • Sequencing: Sanger sequencing with PCR primers
  • Alignment: Reference sequence alignment to identify SNPs
  • Genotype confirmation: Homozygous/heterozygous mutation status

Safety and Regulatory Considerations

Toxicity Profile

Table 2: this compound Toxicity Across Species

Species LD₅₀ (mg/kg) Toxicokinetics Critical Notes
Common vole (Microtus arvalis) 0.12 High susceptibility Most sensitive species documented
House mouse (Mus musculus) ~1.0 Strain-dependent Resistance common in field populations
Norway rat (Rattus norvegicus) ~1.0 Strain-dependent Multiple resistance mutations identified
Dog 0.075-0.25 High susceptibility Extreme risk to non-target canids
Human Not established Half-life ~6.7 days Case report of prolonged coagulopathy
Antidote and Emergency Treatment

Vitamin K1 (phytomenadione) is the specific antidote for this compound poisoning [7] [1]. Treatment protocol for suspected exposure:

  • Immediate administration: 10 mg IV for adults (100 μg/kg for children)
  • Maintenance therapy: High-dose oral vitamin K1 (50-100 mg/day)
  • Duration: Several weeks to months based on monitoring
  • Adjunctive therapy: Prothrombin complex concentrate or fresh frozen plasma for active bleeding [6]
Environmental Precautions

Due to its high persistence and bioaccumulation potential, this compound use is restricted in many jurisdictions [1] [10]. Research applications should implement:

  • Containment measures to prevent environmental release
  • Proper carcass disposal to prevent secondary poisoning of wildlife
  • Adherence to local regulations regarding SGAR use in research
  • Consideration of alternatives for field studies to minimize ecosystem impact

Conclusion

This compound remains a valuable research tool for investigating coagulation biochemistry, resistance mechanisms, and ecotoxicology despite its restricted use as a rodenticide. The protocols outlined herein provide researchers with standardized methods for utilizing this compound safely and effectively in scientific investigations. Ongoing research continues to reveal new applications for this compound, particularly in understanding the molecular basis of anticoagulant resistance and its ecological consequences in wild populations.

References

using Flocoumafen to study vitamin K recycling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Flocoumafen is a second-generation anticoagulant rodenticide of the 4-hydroxycoumarin class, first synthesized in 1984 [1] [2]. Its high potency and specific mechanism of action make it an excellent in vitro and in vivo chemical tool for inhibiting the Vitamin K Epoxide Reductase Complex (VKORC), thereby disrupting the vitamin K cycle [2] [3].

The recycling of vitamin K is essential for the post-translational gamma-carboxylation of glutamate residues on several precursor proteins of blood coagulation factors (II, VII, IX, X) and other vitamin-K-dependent proteins [4]. This carboxylation activates these factors. During the reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide. The VKORC enzyme complex regenerates vitamin K hydroquinone from this epoxide, in a reaction that is critically inhibited by anticoagulants like this compound [4] [3]. By potently blocking VKORC1, the key subunit of this complex, this compound depletes active vitamin K hydroquinone, leading to the production of non-functional, under-carboxylated clotting factors and a subsequent inability to form blood clots [3].

Chemical and Toxicological Profile of this compound

This compound is a fluorinated, second-generation anticoagulant with high potency [1]. Key characteristics are summarized below.

Table 1: Basic Chemical and Physical Properties of this compound
Property Value / Description Source
IUPAC Name 4-hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl]-2H-1-benzopyran-2-one [1] [5]
CAS Registry No. 90035-08-8 [5]
Molecular Formula C₃₃H₂₅F₃O₄ [1] [5]
Molecular Mass 542.554 g·mol⁻¹ [1] [5]
Physical State Off-white solid [5]
Melting Point 92.5 °C [5]
Octanol-Water Partition Coefficient (Log P) 4.7 [5]
Solubility in Water (at 20 °C, pH 7) 1.04 mg/L (Low) [5]
Vapour Pressure (at 20 °C) 2.67 x 10⁻⁴ mPa (Low volatility) [5]
Table 2: Toxicological and Efficacy Data
Aspect Details Source
Mode of Action Potent inhibition of the enzyme Vitamin K epoxide reductase (VKORC1), disrupting the vitamin K cycle and production of active clotting factors. [4] [2] [3]
Primary Application in Research A chemical tool to induce and study vitamin K deficiency, coagulopathies, and mechanisms of anticoagulant resistance. [4]
Oral LD₅₀ in Norway Rats 0.25 - 0.56 mg/kg (Highly toxic) [2]
Oral LD₅₀ in House Mice 0.79 - 2.4 mg/kg (Highly toxic) [2]
Time to Death (Rats) 3 - 11 days post-ingestion [2]
Time to Death (Mice) 4 - 19 days post-ingestion [2]
Persistence (Half-life in liver) Rats: ~220 days; Mice: ~94 days (High persistence) [2]
Evidence of Rodent Resistance Very little evidence; effective against many warfarin-resistant strains. [2] [6]
Antidote Vitamin K₁ (Phytonadione). Administration must often continue for several weeks due to the compound's persistence. [1] [3]

Experimental Protocols

In Vitro Protocol: Inhibition of VKORC1 Activity in Cell Culture

This protocol is used to assess the direct inhibitory effect of this compound on the VKORC1 enzyme in a recombinant expression system, such as HEK293 cells [4].

  • Key Reagents: this compound analytical standard (e.g., PESTANAL, Sigma-Aldrich [7]), HEK293 cells expressing wild-type or mutant VKORC1, Vitamin K epoxide (VKO), HPLC system with fluorescence or electrochemical detection.
  • Procedure:
    • Cell Culture and Transfection: Culture HEK293 cells and transiently or stably transfect with plasmids containing the VKORC1 gene (wild-type or mutants of interest, e.g., Tyr139Cys) [4].
    • Compound Exposure: Prepare a stock solution of this compound in a suitable solvent like DMSO. Treat cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM). Include a vehicle control (DMSO only) and a positive control (e.g., warfarin).
    • VKORC1 Activity Assay: After a pre-determined incubation period (e.g., 24 hours), incubate the cells or microsomal fractions with Vitamin K epoxide.
    • Product Quantification: Stop the reaction and extract lipids. Quantify the formation of reduced vitamin K (the product of VKORC1 activity) using HPLC.
    • Data Analysis: Calculate enzyme velocity. Plot % VKORC1 activity versus log(concentration) to determine the IC₅₀ value for this compound.
In Vivo Protocol: Induction and Study of Anticoagulation in a Rodent Model

This protocol describes how to use this compound to create an animal model of anticoagulant poisoning for studying coagulopathy, resistance mechanisms, or efficacy of antidotes [3].

  • Key Reagents: this compound (formulated in bait or via gavage), experimental animals (e.g., wild-type or genetically modified mice/rats), Vitamin K₁ for antidote studies, equipment for blood collection, centrifuge, coagulometer.
  • Procedure:
    • Ethics and Baseline Measurements: Obtain necessary IACUC approval. Pre-brief animals and collect baseline blood samples via a method like retro-orbital or tail vein puncture.
    • Dosing: Administer a single acute oral dose of this compound. Dosing can be via oral gavage for precise control or through presented bait. The target dose can be based on the LD₅₀ (e.g., 0.5 mg/kg for rats) [2]. For resistance studies, compare susceptible and resistant strains.
    • Monitoring and Sampling: Monitor animals daily for signs of toxicity (lethargy, pallor, respiratory distress). Serially collect blood samples at 24, 48, and 72 hours post-administration, and then every other day.
    • Coagulation Analysis: Centrifuge blood to obtain plasma. Analyze Prothrombin Time (PT) and/or Partial Thromboplastin Time (PTT) using a coagulometer. A significant and progressive prolongation of PT (the most sensitive indicator) is expected [3].
    • Antidote Testing (Optional): In a separate group, administer Vitamin K₁ (e.g., 2.5 mg/kg, PO, every 12 hours) after the onset of coagulopathy and monitor the normalization of coagulation parameters [3].
    • Terminal Procedures: At the endpoint, animals may be euthanized for tissue collection (e.g., liver) to measure this compound residue levels or for histological examination.

Visualization of Pathway and Workflow

Mechanism of this compound Action on the Vitamin K Cycle

The following diagram illustrates the normal vitamin K cycle and the precise point of inhibition by this compound.

G VitaminK_Epoxide Vitamin K 2,3-Epoxide VKORC1_Reaction VKORC1 Complex (Vitamin K Epoxide Reductase) VitaminK_Epoxide->VKORC1_Reaction Step 1 VitaminK_Quinone Vitamin K Quinone Quinone_Reductase Quinone Reductase VitaminK_Quinone->Quinone_Reductase Step 2 VitaminK_Hydroquinone Vitamin K Hydroquinone Carboxylation γ-Carboxylation of Glutamic Acid Residues VitaminK_Hydroquinone->Carboxylation Cofactor Carboxylation->VitaminK_Epoxide By-product Clotting_Factors Active Clotting Factors (II, VII, IX, X) Carboxylation->Clotting_Factors VKORC1_Reaction->VitaminK_Quinone Quinone_Reductase->VitaminK_Hydroquinone This compound This compound This compound->VKORC1_Reaction Inhibits

Experimental Workflow for In Vivo Studies

This flowchart outlines the key steps in a typical in vivo protocol using this compound.

G Start Study Start Baseline Baseline Blood Collection (PCV/TP, PT/PTT) Start->Baseline Administer Administer this compound (Oral Gavage or Bait) Baseline->Administer Monitor Daily Monitoring (for signs of toxicity) Administer->Monitor SerialBleed Serial Blood Collection (24h, 48h, 72h, etc.) Monitor->SerialBleed CoagTest Coagulation Tests (PT/PTT Analysis) SerialBleed->CoagTest Endpoint Endpoint Reached? CoagTest->Endpoint Endpoint->Monitor No Antidote Administer Vitamin K₁ (Antidote Study) Endpoint->Antidote Yes (for antidote study) Terminal Terminal Procedures (Tissue Collection, Analysis) Endpoint->Terminal Yes Antidote->Terminal End Study End Terminal->End

Key Considerations for Researchers

  • Safety and Handling: this compound is highly toxic via oral, dermal, and inhalation routes [7]. It is classified as Acute Tox. 1 and may cause damage to organs (blood) through prolonged exposure. Personal protective equipment (PPE) including gloves, eyeshields, and a dust mask is mandatory. Handle the compound in a fume hood and avoid creating aerosols [7].
  • Persistence and Secondary Poisoning: this compound is highly persistent in the liver, with half-lives of 220 days in rats and 94 days in mice [2]. This poses a significant risk of relay toxicity; carcasses of treated animals must be disposed of safely and promptly to prevent poisoning of scavengers or predators.
  • Genetic Basis of Resistance: When designing studies, consider that resistance is often linked to specific mutations in the VKORC1 gene (e.g., Tyr139Cys, Tyr139Ser, Tyr139Phe, Leu128Gln, Leu128Ser) [4]. Genotyping test animals or using strains with defined VKORC1 status is crucial for interpreting results related to compound efficacy and enzymatic resistance.
  • Antidote and Decontamination: Vitamin K₁ (phytonadione) is the specific antidote [1] [3]. Due to this compound's long half-life, prolonged administration of Vitamin K₁ (for several weeks) is required. In case of accidental exposure, decontamination (emesis, activated charcoal) should be considered within a few hours post-ingestion, followed by Vitamin K₁ therapy and monitoring of coagulation parameters [3].

References

Comprehensive Application Notes and Protocols for Studying Flocoumafen Resistance in Rodent Populations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Flocoumafen and Resistance Mechanisms

This compound is a second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin vitamin K antagonist class. First synthesized in 1984, it exhibits high potency against rodents, including strains resistant to first-generation anticoagulants [1] [2]. Its mechanism of action involves inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), disrupting the vitamin K cycle and consequently impairing the synthesis of active clotting factors II, VII, IX, and X, ultimately leading to fatal hemorrhage [2] [3].

Despite its high potency, widespread resistance has emerged in rodent populations worldwide, primarily linked to nonsynonymous mutations in the VKORC1 gene [4] [5]. These mutations result in amino acid substitutions that reduce the binding affinity of anticoagulant rodenticides to the VKORC1 enzyme, thereby conferring varying degrees of resistance. This document provides detailed protocols for investigating this compound resistance mechanisms in rodent populations, targeting researchers and scientific professionals in pest management and toxicology.

This compound Properties and Toxicity Profiles

Chemical and Biochemical Properties

This compound (IUPAC name: 2-Hydroxy-3-[3-[4-([4-(trifluoromethyl)phenyl]methoxy)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl] chromen-4-one) is a fluorinated second-generation anticoagulant with molecular formula C₃₃H₂₅F₃O₄ and molar mass of 542.554 g·mol⁻¹ [1]. Like other SGARs, this compound features two asymmetric carbon atoms, making it a mixture of cis- and trans-diastereomers with potentially different biological activities and persistence [3].

Toxicity Parameters and Pharmacokinetics

Table 1: Toxicity profiles of this compound in target and non-target species

Species LD₅₀ (mg/kg) Time to Death (Days) Half-life in Liver Reference
House Mouse (Mus musculus) 0.79-2.4 4-19 94 days [2]
Norway Rat (Rattus norvegicus) 0.25-0.56 3-11 220 days [2]
Common Vole (Microtus arvalis) 0.12 Not specified Not specified [1]
Cairo Spiny Mouse (Acomys cahirinus) >10 Not specified Not specified [1]
Dog 0.075-0.25 Not specified Not specified [1]

This compound exhibits high tissue persistence, with a liver half-life of 220 days in rats and 94 days in mice [2]. This persistence contributes to significant secondary poisoning risks for non-target predators and scavengers. The elimination of this compound occurs primarily through faecal excretion, and it undergoes enterohepatic recirculation, prolonging its biological activity [2] [6].

Established Resistance Mechanisms

Genetic Basis of Resistance

Resistance to this compound and other anticoagulant rodenticides is primarily mediated through single nucleotide polymorphisms (SNPs) in the VKORC1 gene, which encodes the target enzyme vitamin K epoxide reductase [4] [5]. These mutations lead to amino acid substitutions that reduce the binding affinity of anticoagulant molecules while maintaining sufficient enzymatic activity for vitamin K recycling.

Table 2: Documented VKORC1 mutations associated with anticoagulant resistance

Mutation Species Location Resistance Profile Reference
Tyr139Phe Mus musculus musculus Czech Republic Confirmed resistance to bromadiolone; potential cross-resistance to other SGARs [4]
Tyr139Cys Mus musculus Lebanon Associated with AR resistance [5]
Leu128Ser Mus musculus Lebanon Associated with AR resistance [5]
Ala72Val Mus macedonicus Lebanon Novel mutation, resistance profile not fully characterized [5]
Leu90Ile Rattus rattus Lebanon Associated with AR resistance [5]
Ser149Ile Rattus norvegicus Lebanon Associated with AR resistance [5]

Recent studies in the Czech Republic demonstrated that the Tyr139Phe mutation was present in 80.2% of sampled Eastern European house mice (M. musculus musculus), indicating widespread resistance in this region [4]. Functional validation through choice feeding tests with bromadiolone-based bait confirmed that all homozygous resistant individuals survived, while all susceptible mice died with a mean survival of 6.9 days [4].

Metabolic and Behavioral Resistance

Beyond target-site mutations, other resistance mechanisms may include:

  • Enhanced metabolic detoxification through cytochrome P450 systems
  • Behavioral resistance such as bait avoidance or neophobia
  • Pharmacokinetic resistance affecting absorption, distribution, or excretion
  • Microbiome-mediated resistance through gut bacterial metabolism of rodenticides [5]

Experimental Protocols

VKORC1 Gene Sequencing and Mutation Analysis

Purpose: To identify resistance-conferring mutations in the VKORC1 gene of rodent populations.

Materials and Equipment:

  • Tissue samples (tail tips, liver, or blood)
  • DNeasy Blood & Tissue Kit (Qiagen) or equivalent
  • PCR reagents: Taq DNA polymerase, deoxyribonucleotide triphosphates, reaction buffer
  • Species-specific primers for VKORC1 exons 1, 2, and 3
  • Agarose gel electrophoresis equipment
  • Sanger sequencing or next-generation sequencing facilities

Procedure:

  • DNA Extraction

    • Preserve tissue samples in 96% ethanol at -20°C until processing
    • Extract genomic DNA using commercial kits according to manufacturer's protocols
    • Assess DNA quality by agarose gel electrophoresis and quantify using spectrophotometry
  • PCR Amplification of VKORC1 Exons

    • Design primers targeting all three exons of the VKORC1 gene
    • For house mice, use established primer sequences [4]:
      • Exon 1: musVKORC1-ex1F and musVKORC1-ex1R
      • Exon 2: musVKORC1-ex2F and musVKORC1-ex2R
      • Exon 3: musVKORC1-ex3F and musVKORC1-ex3R
    • Prepare 25 μL PCR reactions containing:
      • 1 μL genomic DNA
      • 1 μL each forward and reverse primer (10 μM)
      • 12.5 μL PPP Master Mix (or equivalent)
      • 9.5 μL PCR-grade H₂O
    • Use the following amplification conditions [4]:
      • Initial denaturation: 95°C for 3 minutes
      • 32 cycles of: 95°C for 30 seconds, 57°C for 30 seconds, 72°C for 30 seconds
      • Final extension: 72°C for 3 minutes
  • Sequencing and Analysis

    • Purify PCR products using ExoSAP or similar treatment
    • Perform Sanger sequencing or prepare libraries for NGS
    • Align sequences to reference VKORC1 gene
    • Identify nonsynonymous mutations and compare with known resistance mutations

G Start Collect tissue samples DNA DNA extraction and quantification Start->DNA PCR PCR amplification of VKORC1 exons DNA->PCR Electrophoresis Agarose gel electrophoresis PCR->Electrophoresis Sequencing DNA sequencing Electrophoresis->Sequencing Analysis Sequence alignment and analysis Sequencing->Analysis MutationID Mutation identification Analysis->MutationID

Figure 1: VKORC1 gene analysis workflow for resistance mutation identification

Laboratory Feeding Trials for Resistance Validation

Purpose: To functionally validate the resistance phenotype in rodents carrying VKORC1 mutations.

Materials:

  • Experimental animals (wild-caught or F1 generation)
  • This compound-based bait (0.005% active concentration)
  • Control bait (identical formulation without active ingredient)
  • Metabolic cages for individual housing
  • Food consumption monitoring equipment
  • Blood collection supplies for coagulation assays

Procedure:

  • Acclimatization Period

    • House animals individually in controlled conditions (temperature 22±2°C, 12h light/dark cycle)
    • Provide standard laboratory diet and water ad libitum for 7 days
    • Monitor daily food consumption to establish baseline intake
  • Choice Feeding Test

    • Present both this compound bait (0.005% concentration) and control bait simultaneously
    • Position baits in separate containers to monitor individual consumption
    • Record bait consumption daily for a predetermined period (e.g., 5-7 days)
  • No-Choice Feeding Test (if required)

    • Provide only this compound bait as the sole food source
    • Continue exposure until death or for a maximum observation period (e.g., 21 days)
    • For ethical considerations, establish humane endpoints
  • Data Collection and Analysis

    • Record survival times and clinical signs of anticoagulant poisoning
    • Monitor coagulation parameters (prothrombin time, activated partial thromboplastin time) if feasible
    • Compare survival rates between genotypes (susceptible vs. resistant)
    • Calculate resistance ratios based on lethal feeding periods

Interpretation: Resistant individuals typically survive the exposure period without developing significant coagulopathy, while susceptible individuals die within 4-19 days for mice and 3-11 days for rats [2].

Analytical Detection of this compound in Biological Samples

Purpose: To quantify this compound concentrations in blood, liver, and faecal samples for pharmacokinetic studies.

Materials and Equipment:

  • UHPLC-MS/MS system with C18 reverse-phase column
  • This compound reference standard
  • Internal standard (e.g., warfarin-d5)
  • Solvents: methanol, acetonitrile, ethyl acetate, dichloromethane, heptane
  • Ammonium formate buffer (5 mM, pH 10.2)
  • Solid-phase extraction cartridges

Procedure:

  • Sample Preparation

    • Homogenize tissue samples (liver) or use whole blood/faecal samples
    • Perform liquid-liquid extraction with ethyl acetate/dichloromethane mixture
    • Evaporate organic layer under nitrogen stream
    • Reconstitute in methanol for analysis
  • UHPLC-MS/MS Analysis [6]

    • Column: UPLC BEH C18 (1.7 μm, 2.1 × 100 mm)
    • Mobile phase: 5 mM ammonium formate buffer (pH 10.2) and methanol
    • Gradient elution: 70-95% methanol over 8 minutes
    • Flow rate: 0.3 mL/min
    • Injection volume: 5 μL
    • MS detection: Positive electrospray ionization (ESI+)
    • Multiple reaction monitoring (MRM) transitions for this compound
  • Quantification

    • Prepare calibration standards in blank matrix (0.1-100 ng/mL)
    • Include quality control samples at three concentrations
    • Use internal standard method for quantification
    • Method validation: assess linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ)

G Sample Biological sample collection Prep Sample preparation and extraction Sample->Prep Recon Extract reconstitution Prep->Recon UHPLC UHPLC separation Recon->UHPLC MS MS/MS detection UHPLC->MS Quant Quantification against standards MS->Quant

Figure 2: Analytical workflow for this compound detection in biological samples

Data Analysis and Interpretation

Genotype-Phenotype Correlation

Establish correlation between specific VKORC1 genotypes and resistance phenotypes through:

  • Comparison of survival rates between different genotypes in feeding trials
  • In vitro enzyme inhibition assays using expressed mutant VKORC1 variants
  • Structural modeling of this compound binding to wild-type and mutant VKORC1
Population Genetics of Resistance
  • Calculate allele frequencies of resistance mutations in sampled populations
  • Test for Hardy-Weinberg equilibrium to identify selection pressure
  • Assess geographical distribution patterns of resistance mutations
  • Evaluate cross-resistance patterns across different anticoagulant rodenticides

Implications for Rodent Management Strategies

The emergence of resistance to this compound and other SGARs necessitates evidence-based rodent management approaches:

  • Resistance Monitoring: Implement regular surveillance programs to track resistance emergence and spread [4] [5].

  • Integrated Pest Management (IPM):

    • Combine chemical and non-chemical control methods
    • Implement sanitation and rodent-proofing to reduce carrying capacity
    • Use trapping as supplemental control measure
    • Rotate anticoagulant classes with different resistance mechanisms
  • Regulatory Considerations:

    • Some jurisdictions restrict this compound to indoor use and sewers due to environmental risks [1]
    • Consider eco-friendly alternatives such as trans-isomer enriched formulations with reduced environmental persistence [3]

Conclusion

These application notes and protocols provide comprehensive methodologies for investigating this compound resistance in rodent populations. The VKORC1 mutation analysis combined with functional feeding validation offers a robust approach for resistance detection and characterization. Regular monitoring of resistance development is essential for implementing effective rodent control strategies and mitigating the public health and economic impacts of rodent infestations.

References

overcoming Flocoumafen resistance in rodent populations

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Resistance & The Flocoumafen Advantage

Anticoagulant rodenticides work by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the vitamin K cycle necessary for blood clotting [1] [2]. Mutations in the Vkorc1 gene can reduce the binding affinity of these poisons, leading to resistance [1] [3].

This compound, a second-generation anticoagulant, is distinguished by its high potency and ability to overcome many known resistance mutations [2] [4]. Current guidelines from the Rodenticide Resistance Action Committee (RRAC) state that no practical resistance is known in Norway rats and house mice against the three most potent SGARs: brodifacoum, this compound, and difethialone [2] [4].

Troubleshooting Guide: Key Questions & Answers

What are the primary genetic mutations causing anticoagulant resistance?

Resistance is primarily autosomal and dominant, linked to specific nonsynonymous single nucleotide polymorphisms (nsSNPs) in the Vkorc1 gene. The table below summarizes common mutations and their impact on various rodenticides, including this compound [4].

Table 1: Efficacy of Anticoagulant Rodenticides Against Common VKORC1 Mutations in Norway Rats

VKORC1 Mutation (Strain) First-Generation Anticoagulants Bromadiolone Difenacoum This compound
L120Q – (Not Effective) + (Effective)
L128Q + +
Y139C +
Y139F + +
Y139S + + +

Note: Data adapted from RRAC guidance. "+" indicates the compound is recommended for control; "–" indicates it is not recommended [4]. A key study confirmed that this compound, brodifacoum, and difethialone are effective against all known resistance mutations in Norway rats [4].

How do I confirm if my rodent population is resistant?

Treatment failure can stem from many causes (e.g., poor bait placement, neophobia). Genotyping is the definitive method to confirm resistance.

Experimental Protocol: VKORC1 Genotyping by Sanger Sequencing

This protocol allows you to identify known and novel resistance-conferring mutations [3] [5].

  • Sample Collection: Collect tissue samples (e.g., tail tip, ear clip) from trapped rodents. Preserve samples in 96-100% ethanol or at -20°C until DNA extraction [5].
  • DNA Extraction: Use a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's protocol for animal tissues [5].
  • PCR Amplification of VKORC1 Exons:
    • Primer Design: Design or acquire primers to amplify the three protein-encoding exons of the Vkorc1 gene. For example:
      • Exon 1 Forward: 5'-...-3' (Sequence available upon request from Rost et al. [5])
      • Exon 1 Reverse: 5'-...-3'
    • Reaction Mix: 1 µL genomic DNA, 1 µL of each primer (10 µM), 12.5 µL PCR Master Mix (containing Taq polymerase, dNTPs, buffer), and 9.5 µL PCR-grade H₂O for a 25 µL total volume [5].
    • Thermocycling Conditions:
      • Initial Denaturation: 95°C for 3 minutes.
      • 32 Cycles of:
        • Denaturation: 95°C for 30 seconds.
        • Annealing: 57°C for 30 seconds.
        • Extension: 72°C for 30 seconds.
      • Final Extension: 72°C for 5 minutes [5].
  • Sequencing and Analysis: Purify PCR products and submit for Sanger sequencing. Align the resulting sequences to the reference Vkorc1 gene (e.g., from GenBank) to identify nucleotide changes and their corresponding amino acid substitutions [3].

The following diagram illustrates the genotyping workflow.

G Start Start: Collect Rodent Tissue A Extract Genomic DNA Start->A B PCR Amplify VKORC1 Exons A->B C Sanger Sequencing B->C D Sequence Alignment vs. Reference Gene C->D E Identify Amino Acid Substitutions D->E End Compare with Known Resistance Mutations E->End

If I have confirmed resistance to other rodenticides, will this compound still work?

In the vast majority of cases, yes. As shown in Table 1, this compound remains effective against all currently known Vkorc1 polymorphisms in Norway rats [4]. A 2022 study in Lebanon, which identified novel mutations, also concluded that the most potent SGARs like this compound are the recommended choice for controlling resistant populations [3].

Experimental Best Practices for Efficacy Validation

When designing experiments to test or use this compound, adhere to these methodologies to ensure reliable results.

  • Validate Efficacy with Functional Feeding Trials: Genotyping predicts resistance, but functional tests confirm it.
    • Protocol: Conduct no-choice or choice feeding trials using this compound-based bait (e.g., at a standard 0.005% concentration) according to OECD or other relevant guidelines.
    • Metrics: Monitor and record mortality and mean survival time. A significant increase in survival time compared to susceptible wild-type strains indicates functional resistance. A 2025 study on house mice demonstrated this clearly: all susceptible mice died with a mean survival of 6.9 days, while all resistant homozygous individuals survived [5].
  • Adopt an Integrated Pest Management (IPM) Strategy: Do not rely on chemical control alone.
    • Recommendation: Combine the use of this compound with robust sanitation, rodent-proofing of structures, and the use of traps. This is especially critical in resistance foci to achieve complete eradication and prevent the selection for even higher levels of resistance [4].
  • Report and Share Findings: The global understanding of resistance evolves through continued research.
    • Action: If you identify a novel mutation or a confirmed case of this compound treatment failure under laboratory conditions, report it to the scientific community. This contributes to global resistance mapping and management efforts [3].

Conclusion

For researchers facing challenges with anticoagulant-resistant rodents, this compound remains a highly reliable option. The key steps are to systematically rule out non-genetic causes of treatment failure, genetically confirm the resistance profile of your study population, and employ rigorous experimental protocols to validate control measures.

References

improving Flocoumafen detection sensitivity in blood samples

Author: Smolecule Technical Support Team. Date: February 2026

Detailed LC-MS/MS Protocol for Blood Analysis

For highly sensitive and accurate detection of Flocoumafen in blood, LC-MS/MS is the recommended method. Here is a detailed protocol based on validated procedures.

Sample Preparation (Protein Precipitation and Extraction) [1]:

  • Precipitation: Add a volume of cold acetonitrile or an acetonitrile/methanol mixture to the blood or plasma sample (e.g., 200 µL sample + 400 µL solvent) to precipitate proteins.
  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 10,000-14,000 x g) for 5-10 minutes.
  • Collection: Collect the supernatant, which contains the extracted analytes.
  • Concentration (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of mobile phase (e.g., 50-100 µL) to enhance sensitivity.

LC-MS/MS Analysis [1]:

  • LC Column: A reversed-phase C18 column is standard for separating SGARs.
  • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with modifiers such as ammonium acetate or formic acid, is used.
  • MS Detection: Operate the mass spectrometer in negative ion electrospray mode. Monitor specific precursor ion > product ion transitions for this compound for highly selective and sensitive detection.

Troubleshooting Common Sensitivity Issues

If detection sensitivity is inadequate, consider these adjustments to your protocol:

Issue Potential Causes Solutions
Low Recovery [1] Inefficient extraction from the complex blood matrix. Compare protein precipitation with supported liquid extraction (SLE); SLE can offer cleaner extracts and higher recovery rates (e.g., 60-110%).
Matrix Effects [2] Co-eluting compounds from the blood matrix suppress or enhance the ion signal. Use a more selective sample clean-up (like SLE), dilute the extract, or employ an isotope-labeled internal standard for this compound to correct for losses and matrix effects.
Insufficient Sensitivity Low instrumental response or high background noise. Ensure the MS is optimized for this compound's mass transition. Concentrating the sample extract during preparation can significantly lower the detection limit.

Advanced Strategies from Recent Research

Emerging techniques show promise for enhancing this compound detection:

  • Computer-Assisted Hapten Design for Broad-Specific mAbs: Researchers are using computer simulation to design haptens that preserve key structural features of SGARs (like this compound's 4-hydroxycoumarin core, halogenated biphenyl, and naphthalene ring). This leads to broad-specific monoclonal antibodies (mAbs) with high affinity and stability against matrix interference, which can improve immunoassay performance [2].
  • Novel Fluorescence Signal Generation: A fluorescence microplate immunoassay uses horseradish peroxidase (HRP) to catalyze an in situ fluorogenic reaction. This method substitutes colorimetric signals with more sensitive fluorescent signals, enhancing the signal-to-noise ratio for detecting trace amounts of similar compounds [3].

The following diagram illustrates the core decision-making workflow for establishing a this compound detection method.

Start Start: Need to Detect This compound in Blood Goal Define Primary Goal Start->Goal MS LC-MS/MS Method Result1 Optimal Choice: Use LC-MS/MS MS->Result1 Immuno Immunoassay Method Result2 Suitable Choice: Develop/Use Immunoassay Immuno->Result2 Confirm Confirmatory Analysis (High specificity/accuracy) Goal->Confirm Screen Rapid Screening (High throughput/speed) Goal->Screen Confirm->MS Screen->Immuno

References

reducing Flocoumafen non-target species exposure risk

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Flocoumafen & Exposure Pathways

This compound is a Second-Generation Anticoagulant Rodenticide (SGAR). SGARs are more potent and persistent than their first-generation counterparts, leading to a higher risk of primary and secondary poisoning for non-target species [1].

The following diagram illustrates the primary pathways through which non-target species are exposed to this compound and other SGARs.

G cluster_primary Primary Exposure cluster_secondary Secondary Exposure cluster_tertiary Tertiary Exposure (Emerging Concern) Flocoumafen_Bait This compound Bait Direct_Ingestion Direct bait ingestion Flocoumafen_Bait->Direct_Ingestion Rodent_Liver Contaminated Rodent Flocoumafen_Bait->Rodent_Liver Invertebrate_Vector Contaminated Invertebrate Flocoumafen_Bait->Invertebrate_Vector Invertebrates feed on bait or contaminated material NonTarget_Primary Non-Target Species Direct_Ingestion->NonTarget_Primary Trophic_Transfer Consumption of poisoned prey Rodent_Liver->Trophic_Transfer NonTarget_Secondary Predator/Scavenger Trophic_Transfer->NonTarget_Secondary Vector_Transfer Consumption of invertebrates that fed on bait/carcasses Invertebrate_Vector->Vector_Transfer Insectivorous_Species Insectivorous Species Vector_Transfer->Insectivorous_Species

Detection & Monitoring Methods

Monitoring environmental residues and exposure in non-target species is crucial for risk assessment. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying SGARs in biological tissues.

The workflow below outlines the key stages of this analytical process.

G Sample_Collection 1. Sample Collection Sample_Prep 2. Sample Preparation Sample_Collection->Sample_Prep Extraction Extraction Sample_Prep->Extraction Cleanup Clean-up Extraction->Cleanup LC_MSMS 3. LC-MS/MS Analysis Cleanup->LC_MSMS Data_Analysis 4. Data Analysis & Reporting LC_MSMS->Data_Analysis

Key Considerations for the LC-MS/MS Workflow:

  • Sample Collection: Liver is the preferred tissue for post-mortem analysis due to high residue accumulation. For live animals, plasma can be used, though concentrations are typically lower [1].
  • Sample Preparation: Techniques like Solid Supported Liquid-Liquid Extraction are used to isolate analytes from the complex biological matrix and reduce interfering substances [2].
  • Analysis: The method is highly sensitive and can detect multiple ARs simultaneously (e.g., brodifacoum, this compound, bromadiolone). It can quantify residues at low nanogram-per-gram (ng/g) levels in tissue [3] [2].

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a higher risk to non-target wildlife compared to first-generation rodenticides? this compound, as an SGAR, has a higher potency and a much longer half-life in the liver. This increases the risk of bioaccumulation and secondary poisoning, as toxic levels can build up in predators that consume multiple exposed prey [4] [1].

Q2: What are the most critical sublethal effects of AR exposure to monitor in non-target species? Beyond lethal hemorrhage, sublethal exposure can lead to:

  • Immune Dysregulation: Altered gene expression affecting innate and adaptive immunity [2].
  • General Health Impacts: Increased susceptibility to diseases like mange, and energy deficits due to compromised condition [2] [1].
  • Behavioral Changes: Reduced mobility and appetite, making prey easier targets and increasing the risk of secondary exposure for predators [1].

Q3: Are there any effective non-chemical alternatives for rodent control that can reduce reliance on SGARs? Yes, effective alternatives include:

  • Rodent-proofing: Sealing entry points to buildings and securing food sources.
  • Sanitation: Removing potential food and shelter for rodents.
  • Trapping: Using mechanical traps as part of an integrated program [5]. A shift towards these Integrated Pest Management (IPM) approaches is recommended to move away from sole reliance on hazardous chemicals [5].

Risk Mitigation Strategies for Researchers

The following table summarizes the primary exposure pathways and corresponding mitigation strategies relevant for field researchers and pest management professionals.

Exposure Pathway Risk Description Mitigation Strategy
Primary Exposure Non-target animals (e.g., birds, invertebrates, small mammals) directly consume bait. Use tamper-resistant bait stations; place baits in locations inaccessible to non-targets; remove and dispose of unused bait properly [1].
Secondary Exposure Predators and scavengers (e.g., foxes, birds of prey, cats) consume poisoned rodents. Limit use in open areas; employ a sufficient number of bait stations to ensure rapid rodent removal; monitor for and collect dead rodents frequently [2] [1].
Tertiary Exposure Insectivorous species (e.g., reptiles, birds) consume contaminated invertebrates. An emerging concern. Awareness of this pathway is key. Avoid bait placement in areas with high densities of beneficial invertebrates and insectivorous wildlife [3].

References

optimizing Flocoumafen synthesis yield and purity

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Synthesis Yield & Purity

Common Challenge Root Cause Proposed Solution Key Citations
Low yield in tetralone skeleton formation Inefficient intramolecular ring cyclization of acid precursor. Use polyphosphoric acid (PPA) at 130-140 °C for cyclization. This method achieved a 52% yield of the key tetralone intermediate. [1]
Low yield in final coupling reaction Use of strong Bronsted acids causing dehydrohalogenation or side reactions. Employ a mild acidic catalyst like p-toluenesulfonic acid (p-TsOH) in 1,2-dichloroethane or a mixture of acetic acid and sulfuric acid. [2] [3]
Difficulty separating cis/trans isomers The final product exists as a mixture of diastereomers that are challenging to purify. Separate the isomers using flash column chromatography. This is critical for purity and accurate biological evaluation. [4]
Low overall yield in dehydroxylation Poor conversion of tertiary alcohol to the ester precursor. Use triethylsilane (TES) and boron trifluoride diethyl etherate (BF₃·Et₂O) in trifluoroacetic acid (TFA) and dichloromethane for efficient dehydroxylation. [1]

Experimental Protocols for Key Steps

Protocol 1: Synthesis of Tetralone Intermediate via Friedel-Crafts and Ring Cyclization

This linear sequence is a common and practical approach to build the core tetralone structure. [3] [1]

  • Friedel-Crafts Acylation: React phenylacetyl chloride with anisole in the presence of AlCl₃ to obtain ketone 12. [3]
  • Reformatsky Reaction: Treat ketone 12 with ethyl bromoacetate and zinc to form hydroxyl ester 13 (86% yield over two steps). [3]
  • Dehydroxylation: Convert the hydroxyl ester to the simple ester using triethylsilane and boron trifluoride diethyl etherate. [3]
  • Ester Hydrolysis: Hydrolyze the ester under basic conditions (e.g., KOH in ethanol) to the corresponding acid 12. [1]
  • Intramolecular Cyclization: Cyclize the acid using polyphosphoric acid (PPA) at 130-140 °C to yield tetralone 14. [1]

The workflow is as follows:

G Start Start Synthesis FC Friedel-Crafts Acylation Reactants: Phenylacetyl Chloride + Anisole Catalyst: AlCl₃ Start->FC Reform Reformatsky Reaction Reactant: Ethyl Bromoacetate Yield: ~86% (2 steps) FC->Reform Dehyd Dehydroxylation Reagents: Et₃SiH, BF₃·Et₂O Reform->Dehyd Hydro Ester Hydrolysis Base: KOH/Ethanol Dehyd->Hydro Cycl Intramolecular Cyclization Reagent: Polyphosphoric Acid (PPA) Temp: 130-140 °C Yield: ~52% Hydro->Cycl Tetralone Key Tetralone Intermediate Cycl->Tetralone

Protocol 2: Final Coupling and Demethylation to Flocoumafen

This protocol details the final steps to attach the 4-hydroxycoumarin group. [3]

  • Reduction: Reduce tetralone 14 with sodium borohydride (NaBH₄) in ethanol to yield the secondary alcohol 15 (77% yield). [1]
  • Coupling: Couple alcohol 15 with 4-hydroxycoumarin using a catalytic amount of p-toluenesulfonic acid in 1,2-dichloroethane to obtain compound 16. [3]
  • Demethylation: Treat compound 16 with hydrobromic acid (HBr) in acetic acid to remove the methyl protecting group, yielding phenol 17. [3]
  • O-Alkylation: Alkylate phenol 17 with 3-(trifluoromethyl)benzyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) to produce the final product, This compound (overall yield of ~25% over 8 steps). [3]

Frequently Asked Questions (FAQs)

  • Q1: Why is separating the cis and trans isomers of this compound important?

    • A: The biological activity can differ significantly between isomers. For instance, one study found that trans-flocoumafen was a potent suppressor of NO generation in vitro, while the cis form showed no significant effect. Separation is essential for accurate pharmacological evaluation and to ensure product consistency. [4]
  • Q2: What is the primary mechanism of action of this compound?

    • A: this compound is a second-generation 4-hydroxycoumarin derivative that acts as a vitamin K antagonist. It potently inhibits the enzyme vitamin K 2,3-epoxide reductase in the liver, disrupting the vitamin K cycle and the synthesis of active clotting factors, leading to fatal hemorrhage in rodents. [5] [3] [6]
  • Q3: What safety precautions are critical when handling this compound?

    • A: this compound is a highly toxic anticoagulant rodenticide. It has a very high potency and tends to bioaccumulate. The LD₅₀ for most rodents is around 1 mg/kg, but it can be as low as 0.075 mg/kg for dogs. The recommended antidote for accidental poisoning is vitamin K₁, which may need to be administered over several weeks due to the compound's long half-life. [6]

References

Flocoumafen analytical method validation challenges solutions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Flocoumafen Method Validation

This table summarizes common challenges and their evidence-based solutions from recent research and guidelines.

Challenge Root Cause Recommended Solution Key Validation Parameters to Re-assess
Insufficient Sensitivity Low analyte recovery from biological matrix; inefficient ionization [1]. Use supported liquid extraction (SLE) or optimized liquid-liquid extraction (LLE) with ethyl acetate. SLE provides higher and more consistent recovery (60-110%) [1]. Limit of Quantitation (LOQ), Accuracy, Precision [2] [3].
Lack of Specificity Matrix interference from serum/plasma components co-eluting with the analyte [1] [4]. Employ UHPLC with a C18 column for superior separation. Use high-resolution mass spectrometry (e.g., Orbitrap) for definitive confirmation [5] [1]. Specificity/Selectivity [2] [3].
Complex Sample Preparation Traditional methods (e.g., LLE) are time-consuming and use large solvent volumes [4]. Implement QuEChERS-based extraction. It is quick, effective, and requires only 250 µL of serum, making it ideal for biomonitoring [4]. Accuracy, Precision, Robustness [2] [3].
Poor Resolution of Stereoisomers This compound has chiral centers; standard columns cannot separate diastereomers, affecting accurate quantification [1]. Use a chiral chromatography column. This allows for the resolution and individual measurement of all stereoisomers [1]. Specificity, Accuracy, Linearity [2].

Experimental Workflow for LC-MS/MS Analysis

For a reliable method, follow this detailed protocol adapted from validated procedures for anticoagulant rodenticides [1] [4]. The workflow visualizes the entire process:

SamplePrep Sample Preparation • Use 250 µL serum • Add internal standards • Perform QuEChERS or LLE • Evaporate & reconstitute LCMSAnalysis LC-MS/MS Analysis • Inject 8 µL • UHPLC C18 column • Mobile Phase: MeOH & buffer • Negative ion ESI mode SamplePrep->LCMSAnalysis DataProcessing Data Processing & Validation • Monitor specific MRM transitions • Compare against calibration curve • Calculate recovery, precision, LOQ LCMSAnalysis->DataProcessing

Sample Preparation: QuEChERS Extraction [4]
  • Aliquot: Pipette 250 µL of serum into a microcentrifuge tube.
  • Spike: Add your procedural internal standard mix.
  • Extract: Add acetonitrile (ACN) and vigorously mix using a vortex to induce protein precipitation.
  • Salt-out: Use a pre-mixed salt kit (e.g., 1.5 g sodium acetate, 6 g magnesium sulfate) to partition water and impurities into a separate layer. Centrifuge to separate phases.
  • Collect: Transfer the clean ACN supernatant to a new tube.
  • Concentrate: Gently evaporate the solvent under a nitrogen stream and reconstitute the dried residue in an injection-compatible solvent (e.g., methanol/water mix).
Instrumental Analysis: UHPLC-MS/MS Conditions [1] [4]
  • Chromatography:
    • System: UHPLC (e.g., Agilent 1290 Infinity II).
    • Column: C18, InfinityLab Poroshell 120 or equivalent.
    • Mobile Phase: (A) 2mM ammonium acetate, 0.1% formic acid in water; (B) 2mM ammonium acetate in methanol.
    • Gradient: Start at 5% B, ramp to 100% B over 8-10 minutes.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 8 µL.
  • Mass Spectrometry:
    • System: Triple Quadrupole (e.g., Agilent 6460).
    • Ionization: Negative ion electrospray (ESI-) is most commonly used and recommended for this compound [1].
    • Detection: Multiple Reaction Monitoring (MRM). You must optimize the specific precursor ion > product ion transitions for this compound and its internal standard.

Frequently Asked Questions (FAQs)

What is the most critical parameter to validate for this compound in serum?

Sensitivity (LOQ) is paramount. Given its high potency, methods must reliably quantify this compound at concentrations below 1-2 ng/mL to support clinical decision-making and monitor toxin elimination [1]. Validated methods have achieved LOQs as low as 0.87 ng/mL for this compound stereoisomers [1].

Why is LC-MS/MS preferred over other techniques like GC-MS or HPLC-UV?

Gas chromatography (GC-MS) is unsuitable because this compound and other superwarfarins undergo pyrolysis in the high-temperature GC inlet, leading to decomposition and unreliable results [1]. While HPLC-UV is possible, LC-MS/MS provides the necessary specificity and sensitivity to unequivocally identify and quantify trace levels of the analyte in complex biological matrices like serum, free from matrix interferences [1].

When should I consider revalidating my established method?

You should plan for revalidation in several scenarios to ensure data integrity [6] [3]:

  • When there is a change in the product formulation or production process.
  • When you implement new analytical equipment that could affect the testing procedure.
  • When transferring the method to a new laboratory.
  • When compendial methods (standardized protocols) are updated.

References

Environmental Profile & Persistence of Flocoumafen

Author: Smolecule Technical Support Team. Date: February 2026

Flocoumafen is a second-generation anticoagulant rodenticide (SGAR) characterized by its high potency and long-lasting presence in the environment. The table below summarizes its key properties [1].

Property Value Significance for Environmental Persistence
Water Solubility 1.04 mg/L (at 20°C, pH 7) [1] Low solubility; tends to bind to soil and organic matter rather than leaching into water.
Octanol-Water Partition Coefficient (Log P) 4.7 [1] High lipophilicity; indicates high potential for bioaccumulation in fatty tissues of organisms.
Vapour Pressure 2.67 x 10⁻⁴ mPa [1] Low volatility; unlikely to dissipate to the atmosphere from soil or water surfaces.
Soil Sorption Data not in search results High organic carbon-water partition coefficient (Koc) can be inferred from high Log P; suggests strong adsorption to soil.
Primary Elimination Route Non-biliary intestinal elimination (rats) [2] Unique pathway; contributes to long half-life and enterohepatic recirculation in mammals.

Key points derived from its physicochemical profile:

  • High Persistence: Evidence suggests it is persistent in both soil and water systems [1].
  • Risk of Secondary Poisoning: Its high potency and persistence lead to bioaccumulation, posing a significant risk of secondary poisoning to predators and scavengers that feed on exposed rodents [3] [4] [2].

Analytical Methods for Detection and Quantification

Accurate detection and quantification are essential for monitoring this compound contamination. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

Troubleshooting Guide: Common Analytical Issues
Problem Possible Cause Solution / Recommended Protocol
Poor Recovery during Extraction Inefficient extraction from complex matrices like soil or liver. Use a modified QuEChERS method: extract with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) clean-up step [5].
Inadequate Chromatographic Separation Failure to resolve this compound from matrix interferences or its diastereoisomers. Use a core-shell (e.g., Poroshell 120) C18 column with a methanol/ammonium formate buffer gradient. This can separate this compound diastereoisomers in a single run [3].
Matrix Effects in LC-MS/MS Co-eluting compounds suppressing or enhancing the analyte signal. Use isotope-labeled internal standards (e.g., Warfarin-d5) to correct for matrix effects and variability [4].
Long-Term Detection in Monitoring Studies Extended elimination half-life in organisms. Analyze faecal or liver samples in addition to blood. Faecal samples can detect traces long after blood levels become undetectable [4].
Detailed Protocol: QuEChERS Extraction from Soil

This method, adapted from a 2021 study, is effective for extracting this compound and other anticoagulant rodenticides from soil [5].

  • Extraction: Weigh 100 mg of lyophilized and homogenized soil sample. Add 50 µL of internal standard solution and 1 mL of acetonitrile. Agitate vigorously for 1 minute.
  • Partitioning: Add a salt mixture (e.g., containing MgSO₄ and NaCl) to induce phase separation between acetonitrile and water. Vortex and centrifuge.
  • Clean-up: Transfer the upper acetonitrile layer to a tube containing d-SPE sorbents (e.g., PSA, C18) to remove fatty acids and other polar interferences. Vortex and centrifuge again.
  • Analysis: Inject the purified extract into the LC-MS/MS system. The reported method achieved Limits of Quantification (LOQ) as low as 0.5 ng/g for this compound in soil [5].

Experimental Workflow for Environmental Assessment

The following diagram illustrates a logical workflow for assessing this compound's environmental impact, from field sampling to data interpretation.

G Start Start Assessment S1 Field Sampling (Soil, Water, Biota) Start->S1 S2 Sample Preparation (e.g., QuEChERS, LLE) S1->S2 S3 LC-MS/MS Analysis S2->S3 S4 Data Analysis & Quantification S3->S4 S5 Risk Assessment & Persistence Modeling S4->S5 End Report & Conclusions S5->End

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a higher environmental risk than first-generation rodenticides like Warfarin? this compound is a Second-Generation Anticoagulant Rodenticide (SGAR) with greater potency and a much longer half-life in organisms. This enhanced persistence increases the risk of secondary poisoning for non-target wildlife, as predators can accumulate lethal doses by consuming multiple poisoned rodents [3] [2].

Q2: What is the significance of analyzing this compound diastereoisomers? this compound has two chiral centers, leading to two diastereoisomeric forms. These forms can have different pharmacokinetics, including varying rates of metabolism and persistence in the liver. Separating them is crucial for a complete understanding of the compound's environmental fate and toxicology [3].

Q3: Besides bait application, how can this compound enter the environment? Indirect routes include irrigation with regenerated wastewater and the use of compost from sewage sludge, both of which can contain residues of anticoagulant rodenticides and other pharmaceuticals [5].

Q4: What is a key molecular mechanism beyond anticoagulation that this compound may affect? In silico studies suggest this compound is a "promiscuous ligand" that can bind to a diversity of cellular protein targets, including prostaglandin F synthase and glucocorticoid receptors. This indicates its potential biological impact may be broader than initially understood [6].

References

enhancing Flocoumafen bait acceptance and efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Flocoumafen and Bait Formulations

This compound is a potent second-generation anticoagulant rodenticide (SGAR) classified as a "single-dose" poison [1] [2]. Its high potency makes bait acceptance a critical factor for success.

Available Bait Formulations in Professional Practice

Data from a 2025 survey of pest management professionals illustrates the relative popularity of different bait types, which can inform your formulation development [3].

Bait Formulation Percentage of Professionals Using Common Application Scenarios
Grain 88.1% Often used on rats, where block or solid baits are avoided [3].
Wax Blocks 79.5% Critical in damp or external environments where weatherproofing is required [3].
Pasta 62.7% Provides an oily, highly palatable option for locations with strong food competition [3].
Gel 43.2% Useful in cavities, drains, and inaccessible areas where bait avoidance is present [3].
Foam 28.6% Particularly useful in cavities, drains, and inaccessible areas [3].
Liquid 7.0% [Information not specified in search results]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: How can I improve bait acceptance in rodent populations showing bait shyness or neophobia?

A: Bait avoidance and behavioral resistance is a real and growing issue, making bait presentation and diversity critical [3].

  • Strategy 1: Rotate Bait Formulations: Do not rely on a single type. If grain is being ignored, switch to pasta or wax blocks. This diversity ensures professionals can adapt to different environments and rodent behaviors [3].
  • Strategy 2: Use Pre-Baiting Techniques: Before laying the toxic bait, introduce a large quantity of non-toxic, but equally palatable, placebo bait. This process helps rodents overcome neophobia and learn to associate the bait location with a safe food source. Once high feeding activity is observed, replace the placebo with the this compound bait.
  • Strategy 3: Optimize Bait Placement: Place baits in areas of high rodent activity (e.g., along runways, near burrows) and ensure the bait is easily accessible.
Q2: What should I do if I suspect genetic resistance to anticoagulants in my test population?

A: Resistance is a significant challenge. A 2025 survey found that 47% of pest controllers have encountered rodenticide resistance [3].

  • Strategy 1: Confirm Resistance: If you observe bait consumption without subsequent mortality, resistance is a possible factor. Note that this compound is often chosen specifically for resistance management (61.2% of professionals reported this reason) [3].
  • Strategy 2: Utilize a Multi-Active Approach: Professionals maintain a toolbox of active ingredients. The table below shows the percentage of professionals using various actives, underscoring the need for alternatives [3].
Active Substance Percentage of Professionals Using
Brodifacoum 89.2%
Cholecalciferol 80.5%
Bromadiolone 77.8%
Difenacoum 73.0%
This compound 36.2%
Difethialone 37.8%
Coumatetralyl 36.8%
Alphachloralose 41.1%
  • Strategy 3: Incorporate Non-Anticoagulants: In cases of high resistance, integrating non-anticoagulant rodenticides like cholecalciferol (Vitamin D3) or zinc phosphide can be effective. Cholecalciferol was used by 80.5% of professionals, often chosen to mitigate secondary poisoning risk [3] [2]. Zinc phosphide acts rapidly and poses a lower risk of secondary poisoning, though it has a pungent garlic odor that may affect palatability for some species [2].
Q3: What are the critical safety considerations when handling and testing this compound?

A: this compound is highly toxic and poses risks of primary and secondary poisoning [4] [2].

  • Consideration 1: Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and lab coats when handling baits or contaminated equipment.
  • Consideration 2: Secondary Poisoning Risk: SGARs like this compound break down slowly and pose a high risk of secondary poisoning to non-target animals (e.g., predators or scavengers that consume poisoned rodents) [2] [5]. This risk must be factored into experimental design and environmental safety assessments [2].
  • Consideration 3: Molecular Promiscuity: A 2021 in silico study suggested that this compound could interact with a diversity of human cellular protein targets, indicating a complex toxicological profile beyond simple anticoagulation. Researchers should exercise heightened caution [4].

Experimental Protocol: Assessing Bait Acceptance and Efficacy

This protocol provides a standardized workflow for evaluating new this compound bait formulations in a controlled setting.

G Start Start Experiment Acclimatization Acclimatize Rodents (7 days) Start->Acclimatization PreBait Pre-Baiting Phase (Provide non-toxic placebo bait) Monitor consumption for 3-5 days Acclimatization->PreBait Decision1 Is consumption stable and high? PreBait->Decision1 Decision1->PreBait No TestBait Introduce this compound Test Bait (Weigh precisely) Monitor consumption for 1-3 days Decision1->TestBait Yes Monitor Post-Baiting Observation (Remove bait, monitor for mortality/ signs for 5-10 days) TestBait->Monitor Necropsy Necropsy and Sample Collection (Confirm cause of death) (Liver for residue analysis) Monitor->Necropsy DataAnalysis Data Analysis Necropsy->DataAnalysis End End Experiment DataAnalysis->End

Diagram Title: Bait Acceptance Experiment Workflow

Detailed Methodology:

  • Acclimatization: House rodents individually or in standard laboratory groups under controlled conditions for at least one week before the experiment. Provide ad libitum access to standard lab diet and water.
  • Pre-Baiting Phase: Replace the standard diet with your non-toxic placebo bait. This bait should be identical in formulation to the planned toxic bait but lack the active ingredient. Weigh the bait offered and the remaining bait daily to calculate consumption. The phase should continue until daily consumption is stable and high, indicating the rodents have accepted the bait.
  • Toxic Baiting Phase: Replace the placebo bait with the this compound test bait. Weigh the bait daily for 1-3 days to determine intake of the active ingredient. In practice, SGARs are often single-feed poisons [1].
  • Post-Baiting Observation: Remove all toxic bait. Return to providing standard lab diet and water. Monitor rodents daily for signs of intoxication (lethargy, piloerection, bleeding) and record the time to death. For this compound and other SGARs, death typically occurs 5 to 10 days after a lethal dose is consumed [2].
  • Necropsy and Data Analysis: Perform necropsies to confirm hemorrhaging as the cause of death. Collect liver samples for potential residue analysis of this compound. Calculate key efficacy metrics, including mean daily consumption, lethal dose (LD) values, and time to death.

Mechanism of Action and Resistance Signaling Pathway

Understanding the molecular mechanism of this compound is crucial for diagnosing efficacy problems and understanding resistance.

G cluster_normal Normal Physiology cluster_toxicity This compound Toxicity VKORC1 Vitamin K Epoxide Reductase (VKORC1) (Target Enzyme) VitaminKCycle Vitamin K Cycle (Inactive) VKORC1->VitaminKCycle Converts Hemorrhage Lethal Hemorrhage VKORC1->Hemorrhage This compound This compound (Inhibitor) This compound->VKORC1 Inhibits ClottingFactors Inactive Clotting Factors (II, VII, IX, X) VitaminKCycle->ClottingFactors Carboxylates ActiveFactors Active Clotting Factors (II, VII, IX, X) ClottingFactors->ActiveFactors

Diagram Title: this compound Anticoagulant Mechanism

Key Molecular Insights:

  • Primary Target: this compound primarily inhibits the enzyme Vitamin K Epoxide Reductase (VKORC1), which is essential for recycling vitamin K to its active form [5].
  • Cellular Consequences: Without active vitamin K, the liver cannot produce functional clotting factors II, VII, IX, and X. This disrupts the blood coagulation cascade, leading to uncontrolled internal bleeding and death [1] [5].
  • Resistance Mechanism: Genetic resistance often involves mutations in the Vkorc1 gene, which reduce the enzyme's binding affinity for anticoagulant rodenticides, thus requiring a higher dose for a lethal effect [3].

References

minimizing Flocoumafen bioaccumulation in non-target organisms

Author: Smolecule Technical Support Team. Date: February 2026

Flocoumafen Properties & Bioaccumulation Potential

Understanding the intrinsic properties of this compound is key to predicting and mitigating its bioaccumulation. The following table summarizes its core characteristics.

Property Value / Description Significance for Bioaccumulation
Chemical Class Second-generation anticoagulant rodenticide (4-hydroxycoumarin) [1] High potency and persistence compared to first-generation compounds [2].
Aqueous Solubility 1.04 mg/L (low) [3] Indicates high hydrophobicity and potential to bind to lipids and organic matter.
Octanol-Water Partition Coefficient (Log P) 4.7 (high) [3] Confirms high lipophilicity and a strong tendency to bioaccumulate.
Half-life in Liver Tissue Rats: ~220 days; Mice: ~94 days [4] Extremely persistent in organisms, leading to long-term body burden and risk of transfer through food webs.
Elimination Route Primarily excreted unchanged in faeces; minimal metabolism [5] [4] The parent compound, which is the active toxicant, persists and accumulates.

Key Mechanisms and Experimental Findings

  • Hepatic Accumulation and Saturable Binding: Research shows that this compound accumulates appreciably in the liver following repeated oral administration. The data suggests the presence of saturable, high-affinity binding sites in rat liver. A lethal anticoagulant effect typically occurs only after these binding sites become saturated [5]. This indicates that even low, repeated doses can lead to critical internal concentrations over time.
  • Trophic Transfer and Alternative Pathways: While secondary poisoning via consumption of rodents is a well-known exposure route, recent evidence points to integration into lower trophic levels. A 2025 study detected SGARs in insectivorous reptiles and birds, suggesting that invertebrates may act as vectors [6]. This provides a plausible exposure route for non-target species that do not prey on rodents.

The diagram below integrates these mechanisms into a conceptual model for non-target organism exposure.

G Flocoumafen_Use This compound Use (Bait Application) Primary_Exposure Primary Exposure Flocoumafen_Use->Primary_Exposure Direct bait consumption Invertebrate_Vector Invertebrate Vector Flocoumafen_Use->Invertebrate_Vector Invertebrates feed on bait/carcasses/feces Liver_Accumulation Liver Accumulation Primary_Exposure->Liver_Accumulation Secondary_Exposure Secondary Exposure Non_Target_Organism Non-Target Organism (e.g., Birds, Reptiles, Cats) Secondary_Exposure->Non_Target_Organism Invertebrate_Vector->Secondary_Exposure Predation Non_Target_Organism->Liver_Accumulation Trophic transfer Saturable_Binding Saturable High-Affinity Binding Sites Liver_Accumulation->Saturable_Binding Lethal_Effect Lethal Anticoagulant Effect Saturable_Binding->Lethal_Effect Upon saturation

Mitigation Strategies & Research Proposals

Based on the identified exposure pathways, researchers can explore the following mitigation strategies.

Experimental Protocol: Invertebrate Vector Analysis

Objective: To confirm the role of invertebrates as vectors of this compound and quantify transfer rates.

  • Sample Collection: Collect invertebrate samples (e.g., slugs, snails, beetles) from areas with known this compound use and control sites.
  • Tissue Analysis: Analyze invertebrate tissues for this compound residues using LC-MS/MS, following protocols similar to those used for wildlife liver samples [6] [7].
  • Controlled Feeding Studies: In a lab setting, expose invertebrates to this compound bait and measure residue uptake over time. Subsequently, feed these invertebrates to insectivorous model species (e.g., lizards or birds) to measure secondary accumulation and toxicological effects.
Strategy 1: Limiting Environmental Persistence
  • Prompt Carcass Removal: Given the multi-day time to death (3-11 days for rats) and high persistence in liver tissue, implement and test rigorous rodent carcass removal protocols within 24-48 hours of bait deployment to drastically reduce secondary exposure [4].
  • Evaluate Bait Formulations: Research and develop bait formulations that reduce environmental leaching and are less accessible to non-target invertebrates.
Strategy 2: Targeted Application and Monitoring
  • Strict Adherence to Restricted Use: Enforce and validate that this compound is used only indoors and in sewers, as per UK restrictions, to prevent broader environmental contamination [1] [7].
  • Biomonitoring Programs: Use species like domestic cats (which show high exposure rates) and insectivorous reptiles as sentinel species to monitor the effectiveness of mitigation measures and track environmental contamination [6] [2].

Conclusion and Key Research Directions

Current evidence underscores that this compound's high potency, lipophilicity, and environmental persistence make it a significant risk for bioaccumulation [3] [4]. Future experimental work should prioritize:

  • Quantifying the invertebrate vector pathway to understand its contribution to overall risk.
  • Developing and validating bait stations that effectively exclude invertebrates.
  • Longitudinal biomonitoring to assess the impact of regulatory measures on exposure levels in non-target wildlife.

References

Comparison of Second-Generation Anticoagulant Rodenticides (SGARs)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key SGARs, including flocoumafen, based on their development and properties for controlling resistant rodents [1].

Anticoagulant Rodenticide Generation Potency & Half-Life Status vs. Warfarin-Resistance Key Characteristics
Warfarin First (FGAR) Lower potency, shorter half-life Widespread genetic resistance [1] First widely used anticoagulant rodenticide [2]
Difenacoum Second (SGAR) High potency, long half-life Developed to counter warfarin resistance [1] First SGAR developed [1]
Bromadiolone Second (SGAR) High potency, long half-life Some resistance reported [2] One of the major AR substances used in some regions [2]
Brodifacoum Second (SGAR) Very high potency, long half-life Generally effective; some cases of reduced susceptibility [2] [1] Considered one of the most potent SGARs [2]
This compound Second (SGAR) Very high potency, long half-life Effective against warfarin-resistant rodents [1] [3] Known for high efficacy and tissue persistency [1]
Difethialone Second (SGAR) High potency, long half-life Effective against warfarin-resistant rodents [1] A thiocoumarin derivative [1]

Mechanism of Action and Resistance

Understanding the mechanism of SGARs and the basis for resistance is crucial for evaluating their efficacy.

  • Mode of Action: Anticoagulant rodenticides (ARs) work by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex. This disrupts the recycling of vitamin K, which is essential for the activation of blood clotting factors. The result is a progressive depletion of active clotting factors, leading to fatal hemorrhage typically 3-15 days after ingestion [2] [4] [1].
  • Basis of Resistance: Genetic resistance is primarily linked to single-nucleotide polymorphisms (mutations) in the VKORC1 gene, which codes for a key subunit of the VKOR enzyme. These mutations change the enzyme's structure, reducing its binding affinity for anticoagulant molecules, thereby rendering the rodent less susceptible [2] [4] [1]. The specific mutation Tyr139Phe in house mice, for example, has been shown to confer resistance to bromadiolone [2].

The following diagram illustrates the mechanism of action and the point at which resistance occurs.

digrodenticide_mechanism VitK_Recycle Vitamin K Recycling (via VKOR enzyme) Clotting_Factors Production of Active Clotting Factors VitK_Recycle->Clotting_Factors Normal_Coagulation Normal Blood Coagulation Clotting_Factors->Normal_Coagulation AR_Binding AR Binding to VKOR Disrupted_Recycle Vitamin K Recycling Disrupted AR_Binding->Disrupted_Recycle Reduced_Clotting Reduced Active Clotting Factors Disrupted_Recycle->Reduced_Clotting Disrupted_Recycle->Reduced_Clotting Fatal_Hemorrhage Fatal Hemorrhage Reduced_Clotting->Fatal_Hemorrhage VKOR_Mutation VKORC1 Gene Mutation Resistant_Enzyme Altered VKOR Enzyme (Resistant to ARs) VKOR_Mutation->Resistant_Enzyme Resistant_Enzyme->AR_Binding Reduced Binding    

Experimental Protocols for Efficacy Testing

To objectively assess the efficacy of rodenticides like this compound, researchers employ standardized feeding tests. The general workflow for a choice-feeding test, adapted from a study on bromadiolone resistance, is outlined below [2].

digrodenticide_testing Sample_Collection Field Sample Collection (e.g., from farms, grain stores) DNA_Extraction DNA Extraction (from tail or tissue samples) Sample_Collection->DNA_Extraction VKORC1_Sequencing VKORC1 Gene Sequencing (Identify mutations) DNA_Extraction->VKORC1_Sequencing Genotype_Groups Grouping by Genotype (Susceptible vs. Resistant) VKORC1_Sequencing->Genotype_Groups Choice_Feeding Choice-Feeding Test (Provision of poisoned and plain bait) Genotype_Groups->Choice_Feeding Data_Recording Data Recording (Bait consumption, survival time, mortality) Choice_Feeding->Data_Recording Efficacy_Analysis Efficacy Analysis (Compare mortality rates between groups) Data_Recording->Efficacy_Analysis

Key Methodological Details [2]:

  • Genetic Screening: DNA is extracted from tissue samples, and the three exons of the VKORC1 gene are amplified via PCR and sequenced to identify known or novel resistance-conferring mutations.
  • Toxicological Validation: Resistant (homozygous for a mutation like Tyr139Phe) and susceptible (wild-type) mice are subjected to a laboratory feeding test with the rodenticide bait. A choice test provides both poisoned and plain bait to assess palatability and efficacy under more realistic conditions.
  • Data Analysis: The primary endpoints are mortality and survival time. Resistant populations are expected to show significantly higher survival rates and longer survival times compared to susceptible ones.

Insights for Research and Development

Current research is addressing the challenges of resistance and the environmental impact of persistent SGARs.

  • The Shift to Third-Generation Concepts: A promising area of development involves leveraging stereochemistry. SGARs like this compound are mixtures of two diastereomeric forms (cis- and trans-isomers). Research indicates that these isomers can have different biological properties, particularly in their half-lives. Isolating the less persistent isomer could lead to a new generation of "eco-friendly" rodenticides that maintain efficacy against resistant rodents while reducing the risk of secondary poisoning to wildlife [1].
  • The Importance of Local Resistance Monitoring: The high frequency (80.2%) of the Tyr139Phe mutation in Czech house mouse populations underscores that resistance is not just a historical concern but a widespread contemporary issue [2]. Effective rodent control and research into new compounds must be informed by local VKORC1 mutation screening.

References

Flocoumafen environmental impact versus first-generation anticoagulants

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anticoagulant Rodenticide Generations

The table below summarizes the key differentiating factors between SGARs (like flocoumafen) and FGARs, which are crucial for understanding their environmental risk profiles.

Characteristic First-Generation Anticoagulant Rodenticides (FGARs) Second-Generation Anticoagulant Rodenticides (SGARs - incl. This compound)
Primary Mode of Action Vitamin K antagonism, inhibiting blood clotting [1]. Vitamin K antagonism, inhibiting blood clotting [2].
Potency Lower potency; typically require multiple feedings for lethal effect. Higher potency; often lethal after a single feeding [2].
Persistence & Bioaccumulation Generally less persistent and bioaccumulative. Classified as "(very) persistent, (very) bioaccumulative, and toxic" [2].
Half-Life in Tissue Shter half-life (days to weeks). Longer half-lives, allowing for accumulation in the liver and biomagnification [2].
Risk to Non-Target Wildlife Primary and secondary poisoning risk exists. Greater risk of secondary and tertiary poisoning due to high persistence and bioaccumulation in food webs [2] [3] [1].

Evidence of Environmental Impact and Exposure

Recent environmental monitoring studies provide concrete evidence of SGAR exposure in non-target wildlife, underscoring the concerns about their persistence.

  • Detection in Non-Target Species: A 2025 study on red foxes in Italy found SGARs were prevalent in 46% of hair samples, with this compound detected in 13% of the samples [1]. This study also demonstrated for the first time that hair is a suitable matrix for monitoring mammalian exposure to ARs.
  • Widespread Contamination: Research on fishers in New York State detected anticoagulant rodenticides in 83% of the harvested individuals, with exposure linked to areas where human densities are higher [3].
  • Aquatic Ecosystem Contamination: Contrary to some regulatory assumptions, SGARs have been detected in raw and treated wastewater, sewage sludge, estuarine sediments, and fish liver tissues. They are now also found in wild frog species, extending the list of affected taxa [2].

Experimental Protocols for Environmental Monitoring

The search results point to several methodologies used in contemporary research to assess wildlife exposure to anticoagulant rodenticides.

  • Tissue Sampling and Analysis: The most common method involves analyzing liver tissues from carcasses of non-target wildlife (e.g., carnivores, birds) to detect and quantify AR residues [2] [3].
  • Non-Invasive Hair Sampling: A 2025 study pioneered the use of hair as a non-invasive matrix. The protocol involves collecting hair samples, followed by extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific AR compounds [1].
  • Monitoring Aquatic Environments: Scientists screen water, suspended particulate matter, sediment, and aquatic organism tissues (e.g., fish, amphibians) to track the transfer of ARs into aquatic ecosystems [2].

Visualizing Rodenticide Pathways in the Environment

The following diagram illustrates how anticoagulant rodenticides move from application through the environment, leading to exposure of non-target species.

RodenticidePathway Rodenticide Application Rodenticide Application Primary Exposure Primary Exposure Rodenticide Application->Primary Exposure Environmental Contamination Environmental Contamination Rodenticide Application->Environmental Contamination Intoxicated Rodents Intoxicated Rodents Primary Exposure->Intoxicated Rodents Aquatic Food Web Aquatic Food Web Environmental Contamination->Aquatic Food Web Tertiary Exposure Tertiary Exposure Environmental Contamination->Tertiary Exposure Secondary Exposure Secondary Exposure Intoxicated Rodents->Secondary Exposure Scavengers/Predators Secondary Exposure->Tertiary Exposure Apex Predators Aquatic Food Web->Secondary Exposure Piscivorous Birds/Mammals Aquatic Predators Aquatic Predators Aquatic Food Web->Aquatic Predators e.g., Fish, Frogs

Key Implications for Researchers

  • Elevated Risk of SGARs: The high potency, persistence, and bioaccumulation potential of SGARs like this compound pose a significantly greater threat to non-target wildlife, particularly carnivores and scavengers, compared to FGARs [2].
  • Ubiquity and Regulatory Gaps: The detection of these compounds in remote fishers and aquatic organisms indicates widespread environmental contamination that current regulatory risk assessments may not fully capture [2] [3].
  • Emerging Detection Methods: The validation of hair as a biomonitoring tool offers a non-invasive method to track exposure trends in mammalian wildlife, which could enhance future research and monitoring efforts [1].

References

validating Flocoumafen analysis methods HPLC tandem mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Overview

The table below summarizes two validated methods for analyzing Flocoumafen in biological samples, highlighting key parameters for comparison.

Parameter Method 1: Multi-Residue in Blood (c2015) [1] [2] Method 2: this compound & Brodifacoum in Blood (c2007) [3]
Sample Matrix Whole Blood Whole Blood
Sample Volume 200 µL (Information not specified in search results)
Extraction Technique Liquid-Liquid Extraction (LLE) with Ethyl Acetate [1] [2] Liquid-Liquid Extraction (LLE) with Ethyl Acetate [3]
LC Column Waters ACQUITY UPLC BEH-C18 [1] [2] (Information not specified in search results)
MS Detection Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI) Electrospray Ionization in Negative mode (ESI-) [3]
Linear Range 2 - 200 ng/mL for all analytes [1] [2] 0.1 - 100.0 ng/mL [3]
Limit of Quantification (LOQ) 2 ng/mL [1] [2] 0.05 ng/mL [3]
Limit of Detection (LOD) 0.5 - 1 ng/mL [1] [2] (Information not specified in search results)
Recovery 70 - 105% (for 9 rodenticides) [1] [2] 78.0 - 83.7% (for this compound) [3]
Run Time 8 minutes [1] [2] (Information not specified in search results)

Detailed Experimental Protocols

Here is a deeper look into the methodologies and context from the search results.

  • Sample Preparation: The primary sample preparation technique used for this compound in blood is Liquid-Liquid Extraction (LLE) with ethyl acetate [1] [3] [2]. This method is favored for its effectiveness in isolating the analyte from the biological matrix. An alternative technique mentioned in other contexts is the QuEChERS method, which is noted for being quick, easy, and requiring less solvent. While one study successfully applied QuEChERS for extracting anticoagulant rodenticides from soil samples, its application to blood matrices for this compound is not detailed in the provided search results, though it is used for other rodenticides in blood [4].
  • Analytical Separation and Detection: The analysis is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). One validated method uses a Waters ACQUITY UPLC BEH-C18 column with a gradient elution of 10 mM ammonium acetate (pH 7.5) and methanol, achieving a rapid total run time of 8 minutes [1] [2]. For MS detection, electrospray ionization (ESI) is employed. This compound is typically detected in negative ion mode (ESI-) [3], while some other rodenticides like brodifacoum and difenacoum are detected in positive mode within multi-residue methods [1] [2].
  • Context of this compound Analysis: this compound is a second-generation anticoagulant rodenticide (SGAR) or "superwarfarin" [5] [6] [7]. These compounds are highly potent and have long half-lives in humans (weeks to months), leading to risks of severe and prolonged coagulopathy [6]. Monitoring their levels in blood is crucial for confirming poisoning in clinical and forensic toxicology and for managing patient treatment with high-dose vitamin K1 therapy [1] [6].

Workflow Diagram

The following diagram illustrates the general analytical workflow for validating this compound analysis based on the methods discussed.

workflow cluster_legend Key Validation Metrics Sample (Whole Blood) Sample (Whole Blood) Sample Preparation (LLE) Sample Preparation (LLE) Sample (Whole Blood)->Sample Preparation (LLE) 200 µL LC Separation (C18 Column) LC Separation (C18 Column) Sample Preparation (LLE)->LC Separation (C18 Column) Ethyl Acetate MS/MS Detection (ESI-) MS/MS Detection (ESI-) LC Separation (C18 Column)->MS/MS Detection (ESI-) Gradient Elution Data Analysis & Validation Data Analysis & Validation MS/MS Detection (ESI-)->Data Analysis & Validation Validation Parameters Validation Parameters Validation Parameters->Data Analysis & Validation Linearity: 2-200 ng/mL Linearity: 2-200 ng/mL LOQ: 2 ng/mL LOQ: 2 ng/mL Recovery: 78-105% Recovery: 78-105%

Key Insights for Method Selection

  • For Targeted, High-Sensitivity Analysis: The method from 2007 [3] might be preferable if your work focuses specifically on this compound and brodifacoum and requires an exceptionally low LOQ (0.05 ng/mL).
  • For High-Throughput Multi-Residue Screening: The 2015 method [1] [2] is more suitable for forensic or clinical labs that need to screen for a broad panel of 9 rodenticides simultaneously with a fast (8-minute) run time and a well-validated, robust protocol.
  • Consider the Trade-offs: The higher-throughput multi-residue method has a higher LOQ, which may be sufficient for confirming poisoning in symptomatic patients but might not be suitable for studies requiring trace-level detection. The choice between LLE and QuEChERS may depend on your lab's equipment and expertise.

References

Flocoumafen stereoisomers biological activity comparison cis vs trans

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Anticoagulant Activity

The core structure of flocoumafen contains two chiral centers, leading to the existence of cis- and trans- diastereomers [1] [2]. The following table summarizes the comparative data available for these isomers.

Property cis-Flocoumafen trans-Flocoumafen Experimental Context & Notes
13C-NMR Chemical Shift (C3') δ = 39.8 [1] δ = 36.5 [1] Data from 2D NMR analysis; indicates a smaller bond angle for C3' in the cis-isomer [1].
13C-NMR Chemical Shift (C4') δ = 38.6 [1] δ = 39.8 [1] Data from 2D NMR analysis [1].
VKOR Inhibition (Potency) Similar potency to trans [3] Similar potency to cis [3] Inferred from studies on other SGARs (bromadiolone, difenacoum) which show nearly identical in vitro inhibition of Vitamin K epoxide reductase (VKOR) between their diastereomers [4] [3].
Tissue Persistence & Pharmacokinetics Shorter half-life [3] Longer half-life; greater persistence [3] Inferred from SGAR studies. The trans-isomer of bromadiolone is more persistent in liver tissue and primarily responsible for wildlife poisoning [3].

For this compound specifically, commercial products are typically a mixture of cis and trans isomers, with one source noting it is mainly comprised of a mixture of the cis isomers [5]. The synthesis often results in a 1:1 mixture, which can be separated using flash silica gel chromatography or selective recrystallization [1].

Experimental Protocols for Key Analyses

For researchers aiming to reproduce or build upon these findings, here are the key methodologies drawn from the search results.

Protocol for Stereoisomer Separation and Crystallization

This method is used to obtain pure isomers for biological testing and NMR analysis.

  • Separation by Chromatography: The cis and trans isomers of synthetic this compound can be separated using flash silica gel column chromatography [1].
  • Selective Crystallization:
    • The cis- isomer can be exclusively obtained with 99% purity by recrystallization using ethyl acetate as the solvent [1].
    • The trans- isomer can be obtained with 98% purity by recrystallization from a solvent mixture of ethyl acetate/hexane (1:4, v/v) [1].
Protocol for Structure Determination via 2D NMR

This technique is crucial for assigning the three-dimensional structure to each isomer.

  • Techniques Used: Homo-correlation spectroscopy (COSY) and heteronuclear multiple quantum coherence (HMQC) [1].
  • Procedure: High-resolution 1D and 2D NMR analyses are performed on the separated isomers. COSY helps identify coupled protons, while HMQC is used to assign 13C-NMR signals for protonated carbons [1]. The distinct chemical shifts of the C3' and C4' carbons are key differentiators [1].
Protocol for UHPLC-MS/MS Analysis in Biological Samples

This modern method is used to separate, identify, and quantify the diastereomers in complex matrices like plasma or tissue.

  • Sample Preparation: Human plasma samples are prepared using protein precipitation with 10% methanol in acetonitrile. The supernatant is dried under vacuum and reconstituted in 50% aqueous acetonitrile [2].
  • Chromatography:
    • Column: Shimadzu Nexcol C18 (50 × 2.1 mm, 1.8 µm) [2].
    • Mobile Phase: Water (A) and acetonitrile (B), both containing 0.01% formic acid [2].
    • Gradient: A linear gradient from 30% B to 68% B over 8.3 minutes [2].
    • Flow Rate: 0.6 mL/min [2].
    • Column Temperature: 50°C [2].
  • Mass Spectrometry:
    • Ionization: Negative ion electrospray [2].
    • Analysis: Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer [2].

Environmental and Toxicological Implications

The difference in persistence between isomers is a critical factor for environmental risk assessment. The search results strongly suggest that the trans- isomer of this compound is likely the more persistent one, based on clear patterns observed with other SGARs [3].

  • Secondary Poisoning Risk: The longer half-life of the trans-isomer means it accumulates more in the liver of target rodents [4] [3]. When a predator consumes a poisoned rodent, it is primarily exposed to the persistent trans-isomer, leading to a high risk of secondary poisoning, as documented in wildlife like red kites exposed to trans-bromadiolone [3].
  • Development of Eco-friendlier Rodenticides: Research on difenacoum has demonstrated that using bait enriched with the less persistent trans-isomer (in the case of difenacoum, the cis-isomer is more persistent) maintains efficacy against rodents while drastically reducing liver residues and thus the risk to non-target wildlife [4]. A patent also exists for specific this compound stereoisomers aimed at limiting secondary poisoning risks [6].

The experimental workflow below summarizes the process from synthesis to ecological impact assessment.

G cluster_implications Toxicological & Environmental Implications Synthesis Synthesis of this compound Mixture Mixture of cis- and trans- isomers Synthesis->Mixture Separation Isomer Separation & Purification Mixture->Separation Analysis Structural & Biological Analysis Separation->Analysis KeyFinding Key Finding: Similar VKOR potency but different persistence Analysis->KeyFinding Efficacy High rodenticidal efficacy maintained KeyFinding->Efficacy Leads to Accumulation trans-isomer accumulates in liver tissue KeyFinding->Accumulation Leads to Risk Higher risk of secondary poisoning Accumulation->Risk Strategy Strategy: Use less persistent isomer to reduce risk Risk->Strategy Prompts

Key Takeaways for Research and Development

  • Potency vs. Persistence: The primary difference between this compound's stereoisomers lies not in their inherent ability to inhibit VKOR, but in their pharmacokinetics and environmental persistence.
  • Analytical Focus: Research should prioritize developing stereospecific analytical methods (like UHPLC-MS/MS) to track the fate of each isomer in vivo and in the environment.
  • Eco-Friendly Design: There is a compelling rationale for developing rodenticide baits based on the less persistent isomer to minimize ecological damage while maintaining effectiveness, a strategy already proven for difenacoum [4].

References

Flocoumafen Accumulation vs. Elimination: Rats vs. Japanese Quail

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Rats (Rattus spp.) Japanese Quail (Coturnix coturnix japonica)
Overall Fate High accumulation and long-term retention [1] Rapid and extensive elimination [2]
Primary Organ Liver [1] Liver [2]
Major Form Retained Unchanged (parent) flocoumafen [1] Unchanged (parent) this compound [2]
Elimination Route Primarily via faeces (low metabolism) [1] Primarily via excreta (extensive metabolism) [2]
Elimination Half-life (Liver) Very long (suggested by plateaued residues) [1] >100 days [2]
Key Metabolic Process Limited metabolism; saturable hepatic binding [1] Extensive metabolism to glucuronide conjugates [2]
Toxicological Consequence High toxicity; lethal when hepatic binding sites are saturated [2] [1] Moderate toxicity; ability to survive and metabolize the compound [2]

Detailed Experimental Protocols and Data

The data in the table above is derived from the following key studies:

  • Study on Japanese Quail [2]

    • Protocol: Japanese quail were administered a single oral or intraperitoneal (i.p.) dose of 14C-labeled this compound. Researchers monitored the elimination in excreta and analyzed liver and other tissues for radioactive residues over time. Another experiment involved extended dietary exposure at 5, 15, and 50 ppm concentrations.
    • Key Findings:
      • Rapid Elimination: Most of the dose (>90%) was eliminated within 24 hours.
      • Extensive Metabolism: At least 8 metabolites were detected, with the majority (60% of the dose) being labile glucuronide conjugates. Only about 9% of the eliminated dose was unchanged this compound.
      • Liver Retention: Despite rapid elimination, the radioactivity retained in the body was primarily in the liver, largely as unchanged this compound, with an extremely long elimination half-life of over 100 days.
      • Saturable Binding: The liver concentration of this compound reached a plateau (around 1.0 nmol/g) regardless of the dietary dose, indicating a capacity-limited, high-affinity binding site.
  • Study on Rats [1]

    • Protocol: Rats received multiple oral administrations of 14C-flocoumafen at 0.02 and 0.1 mg/kg per week over 14 weeks. Residues in the liver, feces, and urine were analyzed.
    • Key Findings:
      • Significant Accumulation: Appreciable accumulation occurred in the liver throughout the 14-week study for the low dose, plateauing after 4 weeks for the high dose.
      • Limited Metabolism: this compound was not extensively metabolized. The major component found in the liver and feces was the unchanged parent compound.
      • Saturable Binding: The data strongly suggested the presence of a saturable, high-affinity binding site in the rat liver, explaining the accumulation plateau.

The diagram below illustrates the critical differences in how rats and Japanese quail process this compound, leading to their distinct toxicological outcomes.

G cluster_rat Rat cluster_quail Japanese Quail rat_color rat_color quail_color quail_color common_color common_color outcome_color outcome_color A This compound Ingestion B Limited Metabolism A->B C Accumulation in Liver as Parent Compound B->C G Hepatic Binding Sites Saturated C->G I Survival & Tolerance D This compound Ingestion E Extensive Metabolism (Multiple Metabolites, Glucuronidation) D->E F Rapid Renal/Elimination >90% in 24h E->F E->I H Lethal Anticoagulant Action G->H

Interpretation and Significance for Researchers

The divergent fates of this compound in rats and quail explain its selective toxicity.

  • In Rats (Target Species): The combination of limited metabolic capacity and high-affinity hepatic binding leads to prolonged accumulation of the active anticoagulant. Lethality occurs when these binding sites are saturated, allowing the toxicant to circulate and exert its full anticoagulant effect [2] [1].
  • In Japanese Quail (Non-target Species): The capacity for extensive metabolism, particularly via glucuronidation, facilitates rapid elimination and detoxification. This metabolic prowess allows quail to survive exposures that are lethal to rats, despite some long-term parental compound retention in the liver [2].

This comparative analysis underscores the importance of understanding interspecies variations in toxicokinetics for environmental risk assessment. The data suggests that the moderate toxicity of this compound in quail arises from metabolic differences rather than a fundamental difference in the initial binding of the anticoagulant in the liver [2].

References

comparative metabolism Flocoumafen other 4-hydroxycoumarin rodenticides

Author: Smolecule Technical Support Team. Date: February 2026

Overview of 4-Hydroxycoumarin Rodenticides

4-Hydroxycoumarin derivatives are a class of anticoagulant rodenticides that function as vitamin K antagonists [1]. They inhibit the enzyme vitamin K 2,3-epoxide reductase in the liver, which is essential for the synthesis of active blood-clotting factors [1]. The table below summarizes key information for several prominent rodenticides in this class, including the well-studied Flocoumafen.

Table 1: Comparative Profile of 4-Hydroxycoumarin Rodenticides

Rodenticide Generation Key Structural Features Primary Mode of Action Relative Potency & Key Characteristics
This compound [2] [3] Second 4-hydroxycoumarin core linked to a tetralin group and a trifluoromethylbenzyloxy phenyl group [2]. Vitamin K antagonist; inhibits vitamin K 2,3-epoxide reductase [1]. Very high potency. LD₅₀ in most rodents is ~1 mg/kg, but varies by species (0.12 mg/kg in common vole to >10 mg/kg in Cairo spiny mouse) [3].
Brodifacoum [1] Second Synthesized via asymmetric 1,4-Michael addition and ring cyclization [1]. Vitamin K antagonist [1]. High potency. Synthesis involves stereospecific formation for enantiomeric purity [1].
Diphenacoum [1] Second Synthesized via methods similar to Brodifacoum [1]. Vitamin K antagonist [1]. High potency [1].
Warfarin [1] First 3-substituted 4-hydroxycoumarin derivative [1]. Vitamin K antagonist [1]. First-generation, less potent than SGARs. Some derivatives show higher acute toxicity [1].
Coumachlor [1] First Warfarin-type compound [1]. Vitamin K antagonist [1]. First-generation. Used as a comparator in pharmacological studies [1].

Synthesis and Metabolic Studies

Synthesis of this compound

The synthesis of this compound is a multi-step process. One efficient synthesis begins with phenylacetyl chloride and anisole, involving key steps like Friedel-Crafts acylation, Reformatsky reaction, and dehydration [1]. A crucial coupling step involves reacting 3-(4-methoxyphenyl)-1-tetralol with 4-hydroxycoumarin [1] [4]. The final product is obtained after O-alkylation of the resulting phenol [1].

Metabolism and Toxicology

While the search results confirm that metabolic and toxicological studies on this compound exist, the full details are not available in the abstracts. The studies investigated the compound's elimination, accumulation, and percutaneous fate in rats, as well as its fate in birds like the Japanese quail [2]. However, the specific metabolic pathways and enzymes involved are not detailed.

In silico (computer-modeled) analysis suggests that this compound could be a promiscuous ligand, potentially interacting with a diversity of human cellular protein targets beyond its primary mechanism. These potential targets include prostaglandin F synthase, serum albumin, glucocorticoid receptor 2, and matrix metalloproteinase-9, which may indicate a broader toxicological profile [5].

Environmental Impact and Non-Target Risks

Second-generation anticoagulant rodenticides like this compound are known to be persistent and bioaccumulative, posing a significant risk to non-target wildlife [6].

Table 2: Environmental Exposure Data in German Raptors (Blood Sampling)

Species Anticoagulant Rodenticide Detection Rate Key Context
Red Kite (Milvus milvus) 22.6% of nestlings [6] Facultative scavenger; particularly at risk due to feeding behavior.
Common Buzzard (Buteo buteo) 8.6% of nestlings [6] -
Montagu's Harrier (Circus pygargus) Not detected in nestlings [6] -
Aquatic Raptors (Sea Eagle, Osprey) Not detected in nestlings [6] -

The detection of these compounds in nestlings is particularly concerning as it indicates exposure during an early life stage from contaminated prey delivered by the parents [6]. The concentration of anticoagulant rodenticides tends to be higher in areas with intense livestock farming [6].

Experimental Protocols from Literature

For researchers looking to conduct related studies, here are methodologies referenced in the literature:

  • Metabolic Fate Studies (this compound): Earlier studies on the fate of this compound in rats involved administering a single oral dose or repeated oral doses and monitoring the compound's retention, elimination, and route of excretion (including the role of non-biliary intestinal excretion). Studies in birds (Japanese quail) followed a similar experimental approach [2].
  • Synthesis of 4-Hydroxycoumarin Derivatives: A common method for creating 4-hydroxycoumarin derivatives involves a coupling reaction between 4-hydroxycoumarin and a secondary alcohol (like tetralol derivatives) or aldehydes. This reaction is often catalyzed by acids like p-toluenesulfonic acid (p-TsOH) or HCl [1].
  • In Silico Target Identification: To identify potential molecular targets for a chemical of concern like this compound, a protocol of virtual screening or blind docking can be used. This involves using software (e.g., AutoDock Vina) to dock the ligand of interest into a large library of 3D protein structures. The strength of the interaction is quantified by the binding affinity score (kcal/mol). Top complexes can then be further validated through molecular dynamics simulations to assess thermodynamic stability [5].

Metabolic Pathway of Vitamin K Antagonism

The following diagram illustrates the general anticoagulation mechanism shared by 4-hydroxycoumarin derivatives like this compound, which disrupts the vitamin K cycle.

G VitaminK_Epoxide Vitamin K 2,3-Epoxide (Inactive) Enzyme_VKOR Vitamin K Epoxide Reductase (VKOR) VitaminK_Epoxide->Enzyme_VKOR Reduction VitaminK_Reduced Reduced Vitamin K (Active) Carboxylation γ-Glutamyl Carboxylation VitaminK_Reduced->Carboxylation Clotting_Factors Active Clotting Factors (II, VII, IX, X) Precursor_Factors Precursor Clotting Factors Precursor_Factors->Carboxylation Enzyme_VKOR->VitaminK_Reduced Inhibitor This compound / Other 4-Hydroxycoumarins Inhibitor->Enzyme_VKOR Inhibits Carboxylation->VitaminK_Epoxide Carboxylation->Clotting_Factors

This diagram shows that 4-hydroxycoumarin rodenticides inhibit the enzyme Vitamin K Epoxide Reductase (VKOR), preventing the recycling of vitamin K. This halts the activation of clotting factors, leading to uncontrolled bleeding in target pests [1].

Key Insights for Researchers

  • High Potency & Persistence: this compound represents a high-potency, second-generation anticoagulant. Its tendency to bioaccumulate and its high toxicity necessitate restricted use (e.g., to indoor areas and sewers in some regions) to protect non-target wildlife [3].
  • Complex Metabolic Profile: While specific metabolic pathways are not fully detailed in the available literature, evidence suggests this compound has a complex metabolic and toxicological profile, with potential interactions with multiple protein targets [5].
  • Promising Research Tools: Modern techniques like asymmetric synthesis allow for the production of enantiomerically pure compounds, which is crucial for studying the biological activity of different stereoisomers [1]. Furthermore, in silico methods are valuable for predicting potential off-target effects and generating hypotheses for ecotoxicological testing [5].

References

Flocoumafen non-target risk assessment versus other rodenticides

Author: Smolecule Technical Support Team. Date: February 2026

Flocoumafen Profile and Regulatory Status

This compound is a second-generation anticoagulant rodenticide (SGAR). Its core mode of action is the inhibition of the VKORC1 enzyme, disrupting the vitamin K cycle and preventing the activation of clotting factors, ultimately leading to fatal hemorrhage in rodents [1].

Key characteristics from the Pesticide Properties DataBase highlight its risk potential [2]:

  • High Mammalian Toxicity: It has a high oral toxicity.
  • Environmental Persistence: Evidence suggests it is persistent in both soil and water systems.
  • Ecototoxicity: It is moderately toxic to birds and aquatic invertebrates but highly toxic to fish.
  • Bioaccumulation Potential: It has a high octanol-water partition coefficient (Log P = 4.7), indicating a potential to accumulate in fatty tissues.

Due to these hazardous properties, this compound is not approved for use in the European Union [2]. In California, regulations have been implemented that restrict all SGARs, including this compound, to use only by licensed professionals, effectively banning them for public purchase to protect non-target wildlife [3] [4].

Comparative Rodenticide Data

The table below summarizes key data for this compound and other common rodenticides, illustrating the properties that contribute to non-target risk. Data is compiled from the Pesticide Properties DataBase and scientific literature [2] [1].

Table 1: Comparative Properties of Rodenticide Active Ingredients

Active Ingredient Generation / Type Primary Mammalian Oral Toxicity Fish Toxicity Soil Persistence (DT₅₀) Key Non-Target Risk Factors
This compound SGAR High High (≤ 0.1 mg/L) Persistent High potency, persistence, bioaccumulation potential [2].
Brodifacoum SGAR High Data Missing Persistent High potency and tissue persistency leading to wildlife poisoning [1].
Bromadiolone SGAR High Data Missing Persistent Increased tissue persistency compared to FGARs [1].
Difenacoum SGAR High Data Missing Persistent Note: Research shows its trans-isomer has a shorter half-life, suggesting a path for eco-friendlier formulations [1].
Warfarin FGAR Moderate Data Missing Less Persistent Lower potency, requires multiple feedings; limited by widespread genetic resistance [1].
Bromethalin Non-AR High Data Missing Data Missing Single-feeding neurotoxin; no antidote. Available for residential use in some regulated areas [3] [4].
Cholecalciferol Non-AR Moderate Data Missing Data Missing Causes hypercalcemia; requires multiple feedings. Available for residential use in some regulated areas [3] [4].
Zinc Phosphide Non-AR High Data Missing Data Missing Releases phosphine gas in stomach; high risk of primary poisoning to humans and non-targets with no antidote [5].

Experimental Protocol for SGAR Stereochemistry Studies

Recent research focuses on reducing the non-target risks of SGARs by exploiting their stereochemistry. The following methodology, derived from a published study, outlines how the biological properties of different isomers can be investigated [1].

Title: Separation and Efficacy Assessment of SGAR Diastereomers Objective: To separate the cis- and trans-diastereomers of SGARs and compare their persistence and efficacy to identify less hazardous variants.

Workflow Diagram:

G Start Start: SGAR Technical Mixture (e.g., this compound) A Separation via Preparative HPLC (C18 reverse phase column) Start->A B Characterization via 1H Nuclear Magnetic Resonance (NMR) A->B C In Vitro Assay: VKORC1 Enzyme Inhibition (Local Animal Model) B->C Isolated Cis/Trans Isomers D In Vivo Testing: Determination of Bait Efficacy (Wild Rodent Population) C->D F Data Synthesis & Risk Assessment C->F E In Vivo Testing: Analysis of Tissue Persistence (Laboratory Rats) D->E D->F E->F

Experimental Steps:

  • Chemical Separation [1]:

    • Procedure: Separate the cis- and trans-diastereomers of the SGAR (e.g., this compound) using preparative High-Performance Liquid Chromatography (HPLC) equipped with a C18 reverse-phase column.
    • Analysis: Confirm the separation and identity of each isolated isomer using analytical HPLC and 1H Nuclear Magnetic Resonance (NMR) spectroscopy.
  • In Vitro Efficacy Testing [1]:

    • System: Use an in vitro model expressing the vitamin K epoxide reductase (VKOR) complex, specifically the VKORC1 enzyme from a target rodent species.
    • Protocol: Incubate the enzyme with each isolated diastereomer. Measure the remaining VKOR activity to determine the inhibitory potency (IC₅₀) of each isomer.
  • In Vivo Persistence Assessment [1]:

    • Subjects: Laboratory rats.
    • Dosing: Administer a single, set dose of each isomer to separate groups of animals.
    • Sampling: Collect blood and liver tissue at multiple time points post-administration.
    • Analysis: Use HPLC with fluorescence detection to quantify the concentration of each isomer in the tissues over time. Calculate the elimination half-life to compare persistence.

Research Gaps and Future Directions

The available information immediately highlights a significant gap: a comprehensive, quantitative risk assessment comparing this compound directly against other SGARs under standardized conditions is lacking in the public domain.

The most promising research direction involves developing third-generation anticoagulant rodenticides. As explored in the experimental protocol, this involves creating "eco-friendlier" formulations by isolating less persistent diastereomers (e.g., the trans-isomer of difenacoum) that retain high efficacy against target rodents but have a significantly reduced half-life in non-target organisms, thereby lowering secondary poisoning risks [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; [Merck Index] Off-white solid; [HSDB] Off-white powder; [MSDSonline]
COLOURLESS-TO-WHITE CRYSTALS.

Color/Form

Off-white solid
Off-white powde

XLogP3

7.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

542.17049376 Da

Monoisotopic Mass

542.17049376 Da

Heavy Atom Count

40

Density

1.4 g/cm³

Decomposition

below boiling point

Appearance

Solid powder

Melting Point

MP: 181-191 °C /cis-isomer/; 163-166 °C /trans-isomer/
166-168Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mechanism of Action

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
Second-generation indirect anticoagulant rodenticide. Inhibits the metab of vitamin K1, and thus depletes vitamin K1-dependent clotting factors in plasma. Blocks formation of prothrombin.

Vapor Pressure

1.0X10-12 mm Hg @ 25 °C
Vapor pressure at 20Â °C: negligible

Absorption Distribution and Excretion

After a single oral dose of 14C-flocoumafen (0.14 mg/kg bw) to rats, the absorption into blood was rapid, reaching max concns (0.03-0.05 ug/ml) in plasma within 4 hr. ...Fecal elimination ... accounted for 23-26% of the dose over the 7-day period; approx half of this was recovered within the first 24 hr. Less than 0.5% of the dose appeared in the urine within 7 days. ...A high degree of body retention was found ...(74-76% of the administered dose); approximately half the dose was found in the liver.
After oral 14C-flocoumafen doses of 0.02 mg/kg bw or 0.1 mg/kg bw were given to rats, once weekly for up to 14 weeks, approx 1/3 of each weekly low dose was eliminated through the feces within 3 days, mostly within the first 24 hr. At the higher dose the elimination ranged from 18% after the first dose to 59% after the tenth dose. ...Appreciable accumulation was seen in the liver. At both dose levels tissue concns were highest in the liver, followed by the kidney >skin >muscle >fat >blood. The hepatic residue in the low-dose group ranged from 0.1 mg/kg tissue after one wk to 2.1 mg/kg by wk 14.
A larger proportion of a percutaneous dose of 14C-flocoumafen (0.17 mg/kg bw) dissolved in acetone was found in the urine of rats (10%) than in the case of an equivalent oral dose (<0.5%) over a 7-day period. Fecal elimination accounted for 31% of the percutaneous dose. ...The largest proportion ...was located in the liver (25% of the dose at a concn of 0.8 mg/kg), although this was 10 times lower than that following an oral dose.
...Retention of about 8% of an administered flocoumafen dose of 0.4 mg/kg in the liver of beagle dogs 43 weeks after dosing /was found/.
Following multiple oral admin of 14C-flocoumafen to rats at 0.02 and 0.1 mg/kg/wk, appreciable cellular accumulation was seen in the liver. Residues in the liver increased with dose throughout the duration of the experiment (14 weeks) at the low dose, but reached a plateau after 4 weeks at the high dose. The major component was unchanged flocoumafen together with a minor polar metabolite seen also in feces. The data suggest the presence in rat liver of a saturable high-affinity binding site for flocoumafen and a second binding site of lower affinity. Lethal anticoagulant action occurs only when the binding sites have become saturated. A range of hematological and clinical chemistry measurements failed to predict the onset of anticoagulant toxicity seen in the high dose treatment group. Flocoumafen was not extensively metabolised; at the low dose, approx 30% of the cumulative administered dose was eliminated in the feces within 3 days of each dosing, mainly as unchanged rodenticide. At the high dose, this value ranged from 18% after the first dose to 59% after the tenth dose. Two more polar metabolites and a lipophilic compound were minor products in feces. Amounts of the polar products increased with cumulative dosage received. The urinary route of elimination was a very minor one (<1.6%) at both doses.

Metabolism Metabolites

Following admin of flocoumafen, liver residues in rats consisted mainly of unchanged flocoumafen, although in a repeat dose study a polar metabolite was detected. Eight urinary metabolites were detected after percutaneous exposure to 14C-flocoumafen.
Studies in male Japanese quail have shown more rapid metabolism and elimination than in the rat following an oral dose of 14C-flocoumafen. Up to 12 radioactive components were detected in the excreta.
In rats (iv) and Japanese quail (oral, ip), flocoumafen is metabolised to a number of hydroxycoumarins.
Following multiple oral admin ...to rats at 0.02 and 0.1 mg/kg/wk, ...flocoumafen was not extensively metabolized... . At the high dose, ...2 ...polar metabolites and a lipophilic compound were minor products in feces. Amounts of the polar products increased with cumulative dosage received. ...

Wikipedia

Flocoumafen

Biological Half Life

Despite the more rapid metabolism of flocoumafen in Japanese quail, a proportion of the administered dose is retained in the liver, with an elimination half-life of 115 days after oral dosing.
Unchanged flocoumafen comprised the major proportion of the hepatic radioactivity in rats and was eliminated with a half-life of 220 days.

Use Classification

Agrochemicals -> Rodenticides

Methods of Manufacturing

Preparation: I.D. Entwistle, P. Boehm, EP 98629; eidem, US 4520007 (1983,1985 both to Shell).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Flocoumafen (technical grade) as Class IA: extremely hazardous; Main Use: rodenticide.

Storage Conditions

Store in original container.

Interactions

The following drugs ... may increase ... response to coumarin or indandione derivatives: alcohol (acute intoxication), allopurinol, aminosalicylic acid, amiodarone, anabolic steroids, chloral hydrate, chloramphenicol, cimetidine, clofibrate, co-trimoxazole, danazol, dextrothyroxine sodium, diazoxide, diflunisal, disulfiram, erythromycin, ethacrynic acid, fenoprofen calcium, glucagon, ibuprofen, indomethacin, influenza virus vaccine, isoniazid, meclofenamate, mefenamic acid, methylthiouracil, metronidazole, miconazole, nalidixic acid, neomycin (oral), pentoxifylline, phenylbutazone, propoxyphene, propylthiouracil, quinidine, quinine, salicylates, streptokinase, sulfinpyrazone, sulfonamides, sulindac, tetracyclines, thiazides, thyroid drugs, tricyclic antidepressants, urokinase, vitamin E. /Coumarin & indandione derivatives/
The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin & indandione derivatives/

Stability Shelf Life

Stable to hydrolysis; at 50 °C and pH 7-9, no detectable degradation occurred in 4 weeks. Thermally stable up to 250 °C.

Dates

Last modified: 08-15-2023
1: Boettcher S, Wacker A, Moerike K, Kopp HG, Jaschonek K, Grobosch T, Kanz L, Salih HR. Acquired coagulopathy caused by intoxication with the superwarfarin-type anticoagulant rodenticide flocoumafen. Eur J Haematol. 2011 Feb;86(2):173-5. doi: 10.1111/j.1600-0609.2010.01550.x. Epub 2010 Dec 29. PubMed PMID: 21059104.
2: Jung JC, Lim E, Lee Y, Min D, Ricci J, Park OS, Jung M. Total synthesis of flocoumafen via knoevenagel condensation and intramolecular ring cyclization: general access to natural products. Molecules. 2012 Feb 21;17(2):2091-102. doi: 10.3390/molecules17022091. PubMed PMID: 22354187.
3: Jin MC, OuYang XK, Chen XH. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry for the determination of flocoumafen and brodifacoum in whole blood. J Appl Toxicol. 2007 Jan-Feb;27(1):18-24. PubMed PMID: 17177169.
4: Huckle KR, Hutson DH, Warburton PA. Elimination and accumulation of the rodenticide flocoumafen in rats following repeated oral administration. Xenobiotica. 1988 Dec;18(12):1465-79. PubMed PMID: 3245237.
5: Rowe FP, Bradfield A, Swinney T. Pen and field trials of a new anticoagulant rodenticide flocoumafen against the house mouse (Mus musculus L.). J Hyg (Lond). 1985 Dec;95(3):623-7. PubMed PMID: 3841547; PubMed Central PMCID: PMC2129559.
6: Huckle KR, Morrison BJ, Warburton PA. The percutaneous fate of the rodenticide flocoumafen in the rat: role of non-biliary intestinal excretion. Xenobiotica. 1989 Jan;19(1):63-74. PubMed PMID: 2756718.
7: Huckle KR, Warburton PA, Forbes S, Logan CJ. Studies on the fate of flocoumafen in the Japanese quail (Coturnix coturnix japonica). Xenobiotica. 1989 Jan;19(1):51-62. PubMed PMID: 2756717.
8: Buckle AP. Field trials of flocoumafen against warfarin-resistant infestations of the Norway rat (Rattus norvegicus Berk.). J Hyg (Lond). 1986 Jun;96(3):467-73. PubMed PMID: 3755451; PubMed Central PMCID: PMC2129682.
9: Parshad VR, Chopra G. The susceptibility of Rattus rattus and Bandicota bengalensis to a new anticoagulant rodenticide, flocoumafen. J Hyg (Lond). 1986 Jun;96(3):475-8. PubMed PMID: 3755452; PubMed Central PMCID: PMC2129702.
10: Veenstra GE, Owen DE, Huckle KR. Metabolic and toxicological studies on the anticoagulant rodenticide, flocoumafen. Arch Toxicol Suppl. 1991;14:160-5. PubMed PMID: 1805726.
11: Gómez-Canela C, Barata C, Lacorte S. Occurrence, elimination, and risk of anticoagulant rodenticides and drugs during wastewater treatment. Environ Sci Pollut Res Int. 2014;21(11):7194-203. doi: 10.1007/s11356-014-2714-1. Epub 2014 Mar 14. PubMed PMID: 24622989.
12: López-Perea JJ, Camarero PR, Molina-López RA, Parpal L, Obón E, Solá J, Mateo R. Interspecific and geographical differences in anticoagulant rodenticide residues of predatory wildlife from the Mediterranean region of Spain. Sci Total Environ. 2015 Apr 1;511:259-67. doi: 10.1016/j.scitotenv.2014.12.042. Epub 2014 Dec 26. PubMed PMID: 25546464.
13: Gómez-Canela C, Lacorte S. Comprehensive characterization of anticoagulant rodenticides in sludge by liquid chromatography-tandem mass spectrometry. Environ Sci Pollut Res Int. 2016 Aug;23(15):15739-48. doi: 10.1007/s11356-016-6743-9. Epub 2016 May 4. PubMed PMID: 27146526.
14: Jung JC, Moon HI. Larvicidal activity of 4-hydroxycoumarin derivatives against Aedes aegypti. Pharm Biol. 2011 Feb;49(2):190-3. doi: 10.3109/13880209.2010.507769. Epub 2010 Nov 3. Retraction in: Pharm Biol. 2012 Sep;50(9):1199. PubMed PMID: 21043993.
15: Maršálek P, Modrá H, Doubková V, Večerek V. Simultaneous determination of ten anticoagulant rodenticides in tissues by column-switching UHPLC-ESI-MS/MS. Anal Bioanal Chem. 2015 Oct;407(25):7849-54. doi: 10.1007/s00216-015-8954-1. Epub 2015 Aug 18. PubMed PMID: 26280206.
16: Bidny S, Gago K, David M, Duong T, Albertyn D, Gunja N. A validated LC-MS-MS method for simultaneous identification and quantitation of rodenticides in blood. J Anal Toxicol. 2015 Apr;39(3):219-24. doi: 10.1093/jat/bku175. Epub 2015 Jan 16. PubMed PMID: 25595137.
17: Langford KH, Reid M, Thomas KV. The occurrence of second generation anticoagulant rodenticides in non-target raptor species in Norway. Sci Total Environ. 2013 Apr 15;450-451:205-8. doi: 10.1016/j.scitotenv.2013.01.100. Epub 2013 Mar 8. PubMed PMID: 23500818.
18: Jin MC, Chen XH. Rapid determination of three anticoagulant rodenticides in whole blood by liquid chromatography coupled with electrospray ionization mass spectrometry. Rapid Commun Mass Spectrom. 2006;20(18):2741-6. PubMed PMID: 16921552.
19: Muscarella M, Armentano A, Iammarino M, Palermo C, Amorena M. Anticoagulant rodenticide poisoning in animals of Apulia and Basilicata, Italy. Vet Ital. 2016 Jun 30;52(2):153-9. doi: 10.12834/VetIt.118.333.3. PubMed PMID: 27393877.
20: Esther A, Endepols S, Freise J, Klemann N, Runge M, Pelz HJ. [Rodenticide resistance and consequences]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2014 May;57(5):519-23. doi: 10.1007/s00103-013-1930-z. German. PubMed PMID: 24781908.

Explore Compound Types